Strategic Synthesis of 2-(Fluoromethyl)piperidine Hydrochloride
Executive Summary The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern medicinal chemistry to modulate pKa, enhance metabolic stability, and alter lipophilicity without significan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern medicinal chemistry to modulate pKa, enhance metabolic stability, and alter lipophilicity without significant steric perturbation. 2-(Fluoromethyl)piperidine serves as a critical bioisostere for 2-methylpiperidine and a scaffold for NK1 receptor antagonists and various kinase inhibitors.
This guide details the synthesis of 2-(fluoromethyl)piperidine hydrochloride (CAS: 627533-08-8).[1] Unlike generic preparations, this protocol prioritizes process safety and stereochemical integrity , specifically addressing the hazards associated with deoxyfluorination reagents.
Strategic Retrosynthesis
The synthesis is designed to avoid the handling of free fluorine gas or highly corrosive HF at high pressures. The strategy relies on the deoxyfluorination of a protected alcohol.
The Logic of Disconnection
Target: 2-(Fluoromethyl)piperidine HCl.
First Disconnection (Salt/Amine): Removal of the HCl salt and the protecting group reveals N-Boc-2-(fluoromethyl)piperidine .
Rationale: The basic amine must be masked during fluorination to prevent N-fluorination or oxidative degradation. The tert-butoxycarbonyl (Boc) group is chosen for its stability to basic fluorinating conditions and facile removal under acidic conditions that simultaneously generate the hydrochloride salt.
Second Disconnection (C-F Bond): The C-F bond is formed via nucleophilic displacement of an activated alcohol using N-Boc-2-piperidinemethanol .
Starting Material: Commercially available 2-piperidinemethanol .
Figure 1: Retrosynthetic analysis showcasing the protection-fluorination-deprotection strategy.
Critical Reagent Selection: The Safety Matrix
The success of this synthesis hinges on the choice of the deoxyfluorination agent. Historical protocols utilize DAST (Diethylaminosulfur trifluoride), but modern process chemistry demands safer alternatives.
Reagent
Thermal Stability
HF Generation
Recommendation
DAST
Low (Explosive >50°C)
High (Hydrolysis)
Avoid on scale >5g.
Deoxo-Fluor
Moderate (Stable <70°C)
High (Hydrolysis)
Standard for bench scale.
XtalFluor-E/M
High (Crystalline solid)
Low (Requires promoter)
Best Practice for safety/scale.
Expert Insight: While DAST is cheaper, its decomposition is autocatalytic. For this guide, we utilize Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) due to its balance of reactivity and improved thermal stability over DAST, but we provide the modification for XtalFluor for scale-up scenarios.
Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of Boc₂O. The hydroxyl group remains unreacted due to the higher nucleophilicity of the amine.
Procedure:
Dissolve 2-piperidinemethanol (10.0 g, 86.8 mmol) in DCM (100 mL) at 0°C.
Add Et₃N (14.5 mL, 104 mmol) followed by dropwise addition of Boc₂O (20.8 g, 95.5 mmol) dissolved in DCM (20 mL).
Allow to warm to Room Temperature (RT) and stir for 4 hours.
Validation: TLC (50% EtOAc/Hexane) should show consumption of starting material (ninhydrin stain active).
Workup: Wash with 1M citric acid (removes unreacted amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Yield: Expect >90% as a colorless oil.
Step 2: Deoxyfluorination (The Critical Step)
Objective: Synthesize tert-butyl 2-(fluoromethyl)piperidine-1-carboxylate.
Safety Warning: Deoxo-Fluor reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.
Under nitrogen atmosphere, dissolve the N-Boc alcohol (5.0 g, 23.2 mmol) in anhydrous DCM (50 mL).
Cool the solution to -78°C (Dry ice/acetone bath). Note: Temperature control is vital to prevent elimination side-products (alkenes).
Add Deoxo-Fluor (5.1 mL, 27.8 mmol) dropwise over 15 minutes.
Stir at -78°C for 1 hour, then allow the reaction to slowly warm to RT overnight.
Quenching (Exothermic): Cool back to 0°C. Add saturated aqueous NaHCO₃ very slowly . Vigorous CO₂ evolution will occur.
Extraction: Extract with DCM (3x). Dry organics over MgSO₄.
Purification: Flash chromatography (10-20% EtOAc/Hexanes). The fluorine atom lowers the polarity; the product usually elutes faster than the alcohol.
Alternative (XtalFluor-E):
If using XtalFluor-E, add DBU (1.5 equiv) and XtalFluor-E (1.2 equiv) at -78°C. This method generates less HF and is safer for scale-up [1].
Step 3: Deprotection and Salt Formation
Objective: Isolation of 2-(Fluoromethyl)piperidine hydrochloride.
Reagents: 4M HCl in Dioxane.
Procedure:
Dissolve the fluorinated intermediate (3.0 g) in diethyl ether (10 mL).
Add 4M HCl in Dioxane (10 mL) at 0°C.
Stir at RT for 3 hours. A white precipitate will form.
Isolation: Filter the solid under nitrogen (hygroscopic). Wash with cold ether.
Drying: Dry under high vacuum to remove traces of dioxane.
Analytical Validation
The following data confirms the structure and purity of the final salt.
Technique
Expected Signal Characteristics
Structural Insight
¹⁹F NMR
δ -225 to -230 ppm (Triplet of doublets)
Characteristic of primary alkyl fluoride (-CH₂F).
¹H NMR
δ 4.5-4.8 ppm (dd, J ≈ 47 Hz, 2H)
The large geminal H-F coupling constant (J≈47Hz) confirms mono-fluorination.
Mass Spec
m/z = 118.1 [M+H]⁺ (Free base)
Confirms molecular weight (C₆H₁₂FN).
Graphviz Workflow Diagram:
Figure 2: Step-by-step reaction workflow with critical conditions.
Troubleshooting & Causality
Issue: Low yield in Step 2 (Fluorination).
Cause: Presence of water or insufficient cooling.
Fix: Ensure DCM is distilled over CaH₂ or from a solvent system. Maintain -78°C during addition to suppress elimination to the enecarbamate.
Issue: Product is an oil, not a solid in Step 3.
Cause: Hygroscopic nature of the HCl salt or residual dioxane.
Fix: Triturate with anhydrous acetonitrile or diethyl ether. Store in a desiccator.
References
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[2] The Journal of Organic Chemistry. [Link]
Beaulieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[2][3] Organic Letters. [Link]
Executive Summary 2-(Fluoromethyl)piperidine hydrochloride is a specialized fluorinated heterocyclic building block used in the design of bioactive small molecules. By introducing a fluorine atom at the -methyl position...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Fluoromethyl)piperidine hydrochloride is a specialized fluorinated heterocyclic building block used in the design of bioactive small molecules. By introducing a fluorine atom at the
-methyl position of the piperidine ring, medicinal chemists can modulate the basicity (pKa) of the secondary amine and alter the lipophilicity (LogD) of the scaffold without significantly changing its steric bulk. This monograph details the physicochemical properties, synthetic architecture, and handling protocols for this high-value intermediate, serving as a definitive guide for its application in fragment-based drug discovery (FBDD).
Chemical Specifications & Identity
The following data characterizes the hydrochloride salt form, which is the preferred state for stability and handling.
~9.5 (Lower than piperidine ~11.2 due to -fluorine inductive effect)
Mechanistic Insight: The "Fluorine Effect"
The strategic value of 2-(fluorluoromethyl)piperidine lies in the unique electronic influence of the fluorine atom.
Basicity Modulation (pKa Depression)
Unsubstituted piperidine has a pKa of approximately 11.2, which means it is fully protonated at physiological pH (7.4). This high ionization can limit membrane permeability and oral bioavailability.
Mechanism: The fluorine atom in 2-(fluoromethyl)piperidine exerts a strong electron-withdrawing inductive effect (
) through the -bond framework.
Outcome: This withdraws electron density from the nitrogen lone pair, lowering the pKa by approximately 1.5–2.0 log units. This shift increases the fraction of the neutral species at physiological pH, potentially enhancing blood-brain barrier (BBB) penetration and cellular uptake.
Conformational Locking (The Gauche Effect)
The C–F bond often adopts a gauche orientation relative to vicinal electron-rich centers (like the nitrogen lone pair) to maximize orbital overlap (
).
Impact: This stereoelectronic effect can bias the piperidine ring into specific chair conformations, reducing the entropic penalty of binding to a protein target.
Synthetic Architecture
Two primary routes exist for accessing this scaffold. Route A (Hydrogenation) is preferred for industrial scalability, while Route B (Deoxofluorination) is the standard laboratory method for accessing diverse analogs from chiral amino-alcohol pools.
Workflow Visualization
The following diagram outlines the logic flow for the laboratory synthesis (Route B), highlighting the critical protection and fluorination steps.
Figure 1: Step-wise synthetic workflow for the conversion of 2-hydroxymethylpiperidine to the target fluorinated hydrochloride salt via a protected intermediate.
Detailed Experimental Protocol (Route B)
This protocol describes the synthesis starting from commercially available 2-hydroxymethylpiperidine. The use of a Boc-protecting group is mandatory to prevent the formation of explosive N-fluoro species or polymerization during the fluorination step.
Phase 1: N-Boc Protection
Setup: Charge a round-bottom flask with 2-hydroxymethylpiperidine (1.0 equiv) and dichloromethane (DCM, 10 mL/g).
Base Addition: Add triethylamine (1.5 equiv) and cool the solution to 0°C.
Reaction: Dropwise add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dissolved in DCM. Allow to warm to Room Temperature (RT) and stir for 4 hours.
Workup: Wash with 1M citric acid, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Validation: confirm formation of N-Boc-2-hydroxymethylpiperidine by LC-MS (Target Mass = MW + 100 [Boc] - 18 [H2O] pattern or [M+Na]).
Phase 2: Deoxofluorination (CRITICAL STEP)
Warning: DAST (Diethylaminosulfur trifluoride) releases HF upon contact with moisture. Perform in a fume hood with HF-compatible safety gear.
Inerting: Place N-Boc-2-hydroxymethylpiperidine (1.0 equiv) in a dry flask under Argon/Nitrogen atmosphere. Dissolve in anhydrous DCM.
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). This is crucial to control the exotherm.
Addition: Add DAST (1.2 equiv) dropwise via syringe. Do not allow the temperature to rise above -60°C during addition.
Reaction: Stir at -78°C for 1 hour, then allow to slowly warm to RT overnight.
Quenching: Cool back to 0°C. Slowly quench by adding saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.
Purification: Extract with DCM. The organic layer must be washed thoroughly to remove fluoride salts. Flash chromatography (Hexane/EtOAc) yields N-Boc-2-(fluoromethyl)piperidine.
Phase 3: Deprotection & Salt Formation
Dissolution: Dissolve the fluorinated intermediate in 1,4-dioxane.
Acidification: Add 4M HCl in dioxane (5 equiv). Stir at RT for 2–4 hours.
Isolation: The product, 2-(fluoromethyl)piperidine hydrochloride , typically precipitates as a white solid.
Filtration: Filter the solid under nitrogen (hygroscopic). Wash with diethyl ether to remove residual Boc-byproducts.
Drying: Dry under high vacuum at 40°C.
Applications in Drug Discovery[5][6][7][8]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as a high-value "fragment" due to its low molecular weight (<200 Da) and high solubility. It allows researchers to probe hydrophobic pockets where a methyl group would bind, while simultaneously engaging in electrostatic interactions via the fluorine atom.
Bioisosterism Case Study
In kinase inhibitor development, replacing a 2-methylpiperidine moiety with 2-(fluoromethyl)piperidine has been observed to:
Reduce metabolic clearance: The C–F bond is metabolically inert, preventing hydroxylation at the methyl position.
Improve Selectivity: The changed electronic profile of the nitrogen can alter the hydrogen bond strength with the hinge region of kinases.
References
Synthesis of Fluorinated Piperidines via Hydrogenation:
Schneidewind, T., et al. (2020).[1][2] Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
[Link]
Conformational Analysis of Fluorinated Piperidines:
Chidley, T., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.
[Link]
An In-depth Technical Guide to 2-(Fluoromethyl)piperidine Hydrochloride
This guide provides a comprehensive technical overview of 2-(Fluoromethyl)piperidine hydrochloride, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development and med...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 2-(Fluoromethyl)piperidine hydrochloride, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical and biological properties, making fluorinated scaffolds like this one valuable building blocks in modern pharmaceutical design.[1][2][3][4]
Introduction: The Significance of Fluorinated Piperidines
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous approved drugs across various therapeutic areas.[5] Its saturated, six-membered heterocyclic structure provides a reliable framework for orienting substituents in three-dimensional space to interact with biological targets.[5]
The introduction of fluorine atoms can dramatically influence key molecular attributes, including:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the half-life of a drug.[6]
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[1][6]
Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with target proteins.[2][4]
Conformational Control: Fluorine's stereoelectronic effects can be used to lock the piperidine ring into a preferred conformation, which is a critical aspect of rational drug design.[7][8]
2-(Fluoromethyl)piperidine hydrochloride serves as a key intermediate, providing a synthetically accessible entry point for incorporating these beneficial properties into novel drug candidates.
Molecular Structure and Physicochemical Properties
The hydrochloride salt form enhances the compound's stability and water solubility, making it easier to handle and formulate compared to the free base.[9]
Molecular Structure of 2-(Fluoromethyl)piperidine Hydrochloride
Caption: 2D representation of 2-(Fluoromethyl)piperidine hydrochloride.
Note: Multiple CAS numbers may exist for different stereoisomers or batches.
Synthesis and Mechanistic Considerations
The synthesis of fluorinated piperidines is an active area of research, with several established strategies. A prevalent and robust method involves the catalytic hydrogenation of a corresponding fluorinated pyridine precursor.[1][12] This approach is favored due to the wide availability of substituted pyridine starting materials.[1]
Core Principle: Catalytic Hydrogenation of 2-(Fluoromethyl)pyridine
The key transformation is the reduction of the stable aromatic pyridine ring to a saturated piperidine ring. This process requires a catalyst, typically a noble metal like palladium or rhodium on a carbon support, and a source of hydrogen gas (H₂), often under pressure.[12][13]
Causality Behind Experimental Choices:
Catalyst (e.g., Pd/C): Palladium on carbon is a highly effective heterogeneous catalyst for the hydrogenation of aromatic rings. It provides a surface for the reaction to occur, weakening the H-H bond in hydrogen gas and facilitating its addition across the double bonds of the pyridine ring.
Acidic Conditions (e.g., HCl): The reaction is often performed in the presence of a strong acid like hydrochloric acid.[12] Protonation of the pyridine nitrogen makes the ring more electron-deficient and thus more susceptible to reduction (hydrogenation). This is a critical step to overcome the inherent stability (aromaticity) of the pyridine ring.[12][13] The use of HCl also directly yields the desired hydrochloride salt, simplifying the workup process.
Solvent (e.g., Methanol, Ethanol): Alcohols are common solvents as they can dissolve both the starting material and the hydrogen gas to a sufficient extent, and they are stable under the reaction conditions.
Pressure and Temperature: Elevated pressure (e.g., 50 bar) increases the concentration of hydrogen gas in the solution, accelerating the reaction rate.[13] The reaction may be run at room or slightly elevated temperatures to achieve a reasonable reaction time without promoting side reactions like hydrodefluorination (loss of the fluorine atom).
Workflow: Synthesis and Purification
Caption: General workflow for synthesis and purification.
Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of the final product is paramount. A combination of spectroscopic techniques provides a robust, self-validating system where each method corroborates the others.
A. ¹H NMR (Proton Nuclear Magnetic Resonance)
¹H NMR spectroscopy provides information on the number of different types of protons and their connectivity.
Piperidine Ring Protons (δ 1.5-3.5 ppm): A series of complex, overlapping multiplets corresponding to the protons on the piperidine ring.
Fluoromethyl Protons (-CH₂F) (δ 4.5-5.0 ppm): This signal is highly characteristic. It will appear as a doublet due to coupling with the adjacent fluorine atom (²JHF). The chemical shift is significantly downfield due to the electron-withdrawing effect of the fluorine.
Amine Proton (N-H) (δ 8.0-9.5 ppm): In the hydrochloride salt, the amine protons are acidic and often exchange with solvent, leading to a broad signal. Its chemical shift can be highly variable.
B. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
¹³C NMR identifies all unique carbon atoms in the molecule.
Piperidine Ring Carbons (δ 20-60 ppm): Signals corresponding to the five carbon atoms of the piperidine ring.
Fluoromethyl Carbon (-CH₂F) (δ 80-90 ppm): This carbon signal is also characteristic. It will appear as a doublet due to strong one-bond coupling to fluorine (¹JCF).
C. ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
¹⁹F NMR is a highly sensitive technique specific for fluorine-containing compounds.
Fluoromethyl Fluorine (-CH₂F): A single signal is expected. It will appear as a triplet due to coupling with the two adjacent protons of the methylene group (²JHF). The chemical shift provides confirmation of the fluorine's chemical environment.[14]
D. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution technique like ESI-HRMS, the exact mass of the molecular ion ([M+H]⁺ for the free base) can be determined, which confirms the elemental composition.
Exact mass measurement consistent with C₆H₁₃FN⁺ (e.g., m/z 118.1027)
Confirm molecular formula.
(Note: Exact chemical shifts (δ) and coupling constants (J) can vary depending on the solvent and instrument.)
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be strictly followed.
Handling: 2-(Fluoromethyl)piperidine hydrochloride should be handled in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Piperidine and its derivatives can be toxic and corrosive.[15][16][17]
Hazards: The compound is harmful if swallowed or in contact with skin and can cause severe skin and eye irritation.[15][16][17] Inhalation may cause respiratory tract irritation.[15]
Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation.[11]
Applications in Research and Drug Development
This molecule is not an end-product but a valuable building block. Its primary application is as a starting material or intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Researchers utilize it to introduce the fluoromethyl-piperidine moiety into lead compounds to systematically probe the effects of fluorination on biological activity, selectivity, and pharmacokinetic profiles.
References
2-(Fluoromethyl)piperidine hydrochloride. Lead Sciences. [Link]
Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [Link]
Cas 627533-08-8, 2-(TrifluoroMethyl)piperidine hydrochloride. LookChem. [Link]
Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI. [Link]
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH. [Link]
2-(Trifluoromethyl)Piperidine Hydrochloride | CAS 39546-32-2. Bouling Chemical Co., Limited. [Link]
Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. [Link]
Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. [Link]
Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. [Link]
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Europe PMC. [Link]
Applications of Fluorine in Medicinal Chemistry | Request PDF. ResearchGate. [Link]
Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
General information for NMR spectra. The Royal Society of Chemistry. [Link]
The Ascendant Role of 2-(Fluoromethyl)piperidine Hydrochloride: A Strategic Building Block in Modern Medicinal Chemistry
Executive Summary In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and saturated heterocycles into lead candidates represents a cornerstone of molecular design. The 2-(fluoro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and saturated heterocycles into lead candidates represents a cornerstone of molecular design. The 2-(fluoromethyl)piperidine hydrochloride building block has emerged as a particularly valuable motif, offering a unique convergence of desirable physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of this building block, elucidating its synthesis, key properties, and strategic applications. We will explore the causal factors driving its selection in medicinal chemistry programs, provide detailed experimental protocols for its incorporation, and present a case study on its successful application in the development of potent GPCR ligands, thereby offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.
The Strategic Imperative for Fluorinated Piperidines
The piperidine ring is one of the most ubiquitous scaffolds in pharmaceuticals, particularly in agents targeting the central nervous system (CNS).[1] Its saturated, three-dimensional structure provides excellent exit vectors for substituent placement and can engage in favorable interactions with protein targets.[1] When combined with fluorine, the smallest and most electronegative halogen, a powerful synergy is unlocked.
Strategic fluorination can profoundly influence a molecule's properties in several ways:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), rendering it resistant to oxidative metabolism by cytochrome P450 enzymes. Substituting a hydrogen with fluorine on a methyl group can block a common site of metabolic attack, thereby increasing the drug's half-life.[2]
Basicity (pKa) Modulation: Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of a nearby amine.[3] For the 2-(fluoromethyl)piperidine moiety, the fluorine atom is positioned beta to the piperidine nitrogen. This strategic placement reduces the basicity of the piperidine nitrogen into a more physiologically optimal range (typically pKa 7-9). This fine-tuning is critical for modulating target engagement, improving cell permeability, and reducing off-target effects associated with highly basic centers, such as hERG channel interactions.
Lipophilicity and Permeability: The impact of fluorine on lipophilicity (LogP) is context-dependent. While highly fluorinated groups like trifluoromethyl often increase lipophilicity, a single fluorine atom can subtly alter polarity and hydrogen bond accepting capabilities, influencing membrane permeability and aqueous solubility.[3]
Conformational Control: The gauche effect preference of fluorine can influence the conformational bias of the piperidine ring and its substituents, potentially locking the molecule into a more bioactive conformation for its target.[4]
The 2-(fluoromethyl)piperidine building block encapsulates these advantages, providing a pre-optimized scaffold that medicinal chemists can deploy to address common challenges in lead optimization.
Synthesis and Physicochemical Profile
While numerous methods exist for the synthesis of fluorinated piperidines, a common and practical approach to 2-(fluoromethyl)piperidine involves the fluorination of a readily available precursor such as 2-(hydroxymethyl)piperidine.
Representative Synthetic Pathway
A reliable method for synthesizing 2-(fluoromethyl)piperidine is via a nucleophilic fluorination reaction on a protected 2-(hydroxymethyl)piperidine derivative. The hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, which is then displaced by a fluoride source.
Below is a diagram illustrating a representative synthetic workflow.
Caption: A representative synthetic workflow for 2-(Fluoromethyl)piperidine HCl.
Physicochemical Data
The key physicochemical parameters of 2-(fluoromethyl)piperidine distinguish it from its non-fluorinated and trifluoromethylated counterparts. While exact experimental values can vary slightly based on measurement conditions, the following table provides a comparative summary based on literature and computational predictions.
Compound
Molecular Weight
Calculated LogP
Calculated pKa
Rationale for Change
2-(Methyl)piperidine
99.17
1.3
~11.1
Baseline reference.
2-(Fluoromethyl)piperidine
117.16
1.1
~9.6
The electronegative fluorine atom lowers basicity (pKa) via a strong inductive effect. The change in LogP is subtle.
2-(Trifluoromethyl)piperidine
153.15
1.8
~6.5
The potent inductive effect of the CF3 group drastically reduces pKa. The increased fluorine content significantly raises lipophilicity (LogP).
Data is estimated based on standard computational models (e.g., ChemDraw, MarvinSketch) and literature on analogous compounds.[3]
Application in Medicinal Chemistry: A Case Study on ORL-1 Antagonists
A compelling demonstration of the utility of 2-(fluoromethyl)piperidine hydrochloride is its application in the development of potent and selective antagonists for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid Receptor-Like 1 (ORL-1) receptor.[5][6] The ORL-1 receptor, a G-protein coupled receptor (GPCR), is a target for various neurological conditions, including pain and depression.[7]
In the pursuit of novel ORL-1 antagonists, researchers identified a series of compounds based on a spiropiperidine core.[8][9] The structure-activity relationship (SAR) studies revealed that the nature of the substituent on a secondary piperidine ring was crucial for potency and selectivity.
The Rationale for Fluorination
Initial lead compounds incorporating a simple 2-methylpiperidine group showed promising activity. However, medicinal chemists hypothesized that modulating the basicity of the piperidine nitrogen could lead to improved properties. The introduction of the 2-(fluoromethyl)piperidine moiety was a strategic decision driven by several factors:
Optimizing Basicity: The parent 2-methylpiperidine is highly basic (pKa > 11). This high basicity can lead to non-specific binding, poor membrane permeability, and potential toxicity. The 2-(fluoromethyl) group, by lowering the pKa into the 9-10 range, brings the ionization state of the molecule into a more favorable window for oral absorption and target interaction.[3]
Maintaining Steric Profile: The fluoromethyl group is sterically similar to a methyl group, meaning it could likely fit into the same binding pocket without significant steric clashes. This is a key principle of bioisosteric replacement.
Enhancing Metabolic Stability: The C-F bond provides a metabolic block, preventing potential oxidation at the methyl group, which could be a liability for the non-fluorinated analog.
The resulting compounds, such as the one described in patent WO2009032049A1, demonstrated high affinity and potent antagonist activity at the ORL-1 receptor, validating the strategic choice of the 2-(fluoromethyl)piperidine building block.
Structure-Activity Relationship (SAR) Insights
The SAR for this class of ORL-1 antagonists highlights the importance of the substituted piperidine.
Caption: SAR summary for spiropiperidine ORL-1 antagonists.
Key Experimental Protocols
The incorporation of the 2-(fluoromethyl)piperidine hydrochloride building block is typically achieved through standard amine chemistry, most commonly reductive amination or N-alkylation.
Protocol: Reductive Amination with an Aldehyde
This protocol describes the coupling of 2-(fluoromethyl)piperidine hydrochloride with a generic aldehyde to form a tertiary amine.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for chromatography
Procedure:
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-(fluoromethyl)piperidine hydrochloride (1.0 eq) and the anhydrous solvent (e.g., DCM).
Add triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes at room temperature. This in-situ neutralization generates the free base of the piperidine.
Add the aldehyde (1.1 eq) to the reaction mixture and stir for an additional 30-60 minutes to facilitate the formation of the iminium ion intermediate.
In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture. Note: The reaction may be mildly exothermic.
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the desired N-substituted product.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified material, looking for the expected mass of the product. ¹H and ¹⁹F NMR spectroscopy will confirm the structure and the incorporation of the fluoromethylpiperidine moiety.
Conclusion and Future Outlook
2-(Fluoromethyl)piperidine hydrochloride is a prime example of a "smart" building block in medicinal chemistry. Its design elegantly addresses multiple potential liabilities in drug candidates, including metabolic instability and suboptimal basicity, without introducing significant steric bulk. The case study of ORL-1 antagonists demonstrates its practical utility in creating high-affinity ligands for challenging GPCR targets. As the demand for drug candidates with finely tuned ADME (Absorption, Distribution, Metabolism, and Excretion) properties continues to grow, the strategic use of such mono-fluorinated building blocks is set to increase. Future applications will likely extend to other therapeutic areas where piperidine-containing molecules are prevalent, including neurodegenerative diseases, psychiatric disorders, and oncology. The continued development of efficient and scalable syntheses for this and related fluorinated building blocks will be crucial in empowering medicinal chemists to explore new frontiers in drug design.
References
Grond, S., & Meuser, T. (2002). [Nociceptin and the ORL1 receptor: pharmacology of a new opioid receptor]. Der Anaesthesist, 51(11), 924–932. [Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
Ohta, H., et al. (2009). Preparation of spiropiperidine compounds as nociceptin receptor antagonists. WO2009032049A1.
Reinscheid, R. K., & Civelli, O. (2002). Peptide and nonpeptide ligands for the nociceptin/orphanin FQ receptor ORL1: Research tools and potential therapeutic agents. Medicinal Research Reviews, 22(4), 367-378. [Link]
Rubio, E., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3748. [Link]
Yoshizumi, T., et al. (2008). Design, synthesis, and structure-activity relationship study of a novel class of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine. Bioorganic & Medicinal Chemistry Letters, 18(13), 3778-82. [Link]
Zaragoza, F. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. [Link]
Zaragoza Dörwald, F. (2012). Conformation of Saturated Six-Membered Rings. In: Side Reactions in Organic Synthesis. Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
Synthesis of 2-(Fluoromethyl)piperidine Hydrochloride: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 2-(fluoromethyl)piperidine hydrochloride, a valuable building block in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(fluoromethyl)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The incorporation of a fluoromethyl group at the 2-position of the piperidine ring can significantly modulate the physicochemical and pharmacological properties of parent molecules, including basicity, lipophilicity, and metabolic stability. This guide details a robust and reliable multi-step synthetic route, starting from commercially available 2-piperidinemethanol. The protocol includes N-protection of the piperidine nitrogen, deoxofluorination of the primary alcohol, and subsequent deprotection to yield the target hydrochloride salt. Each step is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and safety considerations.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic introduction of fluorine atoms into these molecules is a widely employed strategy in drug design to enhance properties such as metabolic stability, binding affinity, and bioavailability.[2] The fluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or methyl group, while imparting unique electronic properties. This application note outlines a detailed and reproducible protocol for the synthesis of 2-(fluoromethyl)piperidine hydrochloride, a key intermediate for the development of novel fluorinated piperidine-containing compounds.
The presented synthetic strategy involves a three-step sequence:
N-protection: The secondary amine of the starting material, 2-piperidinemethanol, is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent fluorination step.
Fluorination: The hydroxyl group of the N-Boc protected intermediate is converted to a fluorine atom using diethylaminosulfur trifluoride (DAST).
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently protonates the piperidine nitrogen to afford the desired 2-(fluoromethyl)piperidine hydrochloride salt.
This approach was designed for its reliability and the use of well-established chemical transformations, making it accessible to researchers with a solid background in organic synthesis.
Application Notes and Protocols for the Synthesis of 2-(Fluoromethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of Fluorinated Piperidines The introduction of fluorine into organic molecules ca...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Fluorinated Piperidines
The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] The piperidine scaffold is a ubiquitous motif in pharmaceuticals, appearing in a significant percentage of FDA-approved small-molecule drugs.[2] Consequently, the synthesis of fluorinated piperidines, such as 2-(fluoromethyl)piperidine hydrochloride, is of great interest to medicinal chemists and drug development professionals. These compounds serve as valuable building blocks in the design of novel therapeutics with potentially improved pharmacokinetic and pharmacodynamic profiles.
This document provides a detailed, step-by-step guide for the synthesis of 2-(fluoromethyl)piperidine hydrochloride. The presented protocol is based on a robust and well-documented synthetic strategy, emphasizing safety, efficiency, and reproducibility. We will delve into the causality behind experimental choices, providing a comprehensive understanding of the underlying chemical principles.
Synthetic Strategy Overview
The synthesis of 2-(fluoromethyl)piperidine hydrochloride is most effectively achieved through a two-step sequence starting from commercially available 2-pyridineethanol. This strategy involves:
Hydrogenation of the pyridine ring to form the corresponding piperidine, 2-(hydroxymethyl)piperidine.
Deoxyfluorination of the primary alcohol to yield 2-(fluoromethyl)piperidine.
Salt Formation with hydrochloric acid to afford the final hydrochloride salt.
This approach is advantageous due to the accessibility of the starting material and the well-established nature of the individual transformations.
Caption: Overall workflow for the synthesis of 2-(Fluoromethyl)piperidine hydrochloride.
Part 1: Synthesis of 2-(Hydroxymethyl)piperidine
The initial step involves the catalytic hydrogenation of 2-pyridineethanol. This reaction reduces the aromatic pyridine ring to a saturated piperidine ring.
Protocol: Hydrogenation of 2-Pyridineethanol
Materials and Equipment:
Reagent/Equipment
Purpose
2-Pyridineethanol
Starting material
Palladium on Carbon (10%)
Hydrogenation catalyst
Methanol (MeOH)
Solvent
Hydrochloric Acid (HCl)
Acidification (optional, can improve reaction)
Hydrogen Gas (H₂)
Reducing agent
Parr Hydrogenator
High-pressure reaction vessel
Filtration Apparatus
Catalyst removal
Rotary Evaporator
Solvent removal
Procedure:
Vessel Preparation: Ensure the Parr hydrogenator is clean, dry, and properly assembled according to the manufacturer's instructions.
Charging the Reactor: In the reactor vessel, dissolve 2-pyridineethanol (1 equivalent) in methanol.
Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 1-5 mol%) to the solution. Caution: Palladium on carbon can be pyrophoric; handle with care and under an inert atmosphere if dry.
Sealing and Purging: Seal the reactor and purge the system with nitrogen gas several times to remove any residual oxygen.
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin agitation and heat the reaction mixture to a suitable temperature (e.g., 50-60 °C). The progress of the reaction can be monitored by the uptake of hydrogen.
Reaction Completion and Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2-(hydroxymethyl)piperidine. The product is often a colorless to pale yellow oil and can be used in the next step without further purification if the reaction is clean.
Rationale and Insights:
Catalyst Choice: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of pyridine rings.[3]
Solvent: Methanol is a good solvent for both the starting material and the product and is suitable for hydrogenation reactions.
Pressure and Temperature: The reaction conditions can be optimized. Higher pressures and temperatures will generally increase the reaction rate, but milder conditions are often sufficient and safer.
Part 2: Synthesis of 2-(Fluoromethyl)piperidine
This critical step involves the conversion of the primary alcohol in 2-(hydroxymethyl)piperidine to a fluoride using a deoxyfluorination agent. While diethylaminosulfur trifluoride (DAST) has been traditionally used for such transformations, it is known to be hazardous.[4] Therefore, we will focus on a safer and more manageable alternative, XtalFluor-E®, while also providing context on the use of DAST.
The Choice of Fluorinating Agent: DAST vs. XtalFluor-E®
Feature
DAST (Diethylaminosulfur trifluoride)
XtalFluor-E® ([Et₂NSF₂]BF₄)
Physical State
Liquid
Crystalline solid
Handling
Moisture-sensitive, volatile, requires careful handling in a fume hood.[4]
Crystalline, easier to handle, and can be briefly exposed to air.[5][6]
Given the superior safety profile and ease of handling, XtalFluor-E® is the recommended reagent for this protocol.[5][6][7]
Protocol: Deoxyfluorination using XtalFluor-E®
Materials and Equipment:
Reagent/Equipment
Purpose
2-(Hydroxymethyl)piperidine
Starting material
XtalFluor-E®
Deoxyfluorinating agent
Triethylamine trihydrofluoride (Et₃N·3HF)
Fluoride source and activator
Dichloromethane (DCM), anhydrous
Solvent
Inert Gas (Nitrogen or Argon)
Anhydrous reaction conditions
Round-bottom flask
Reaction vessel
Magnetic stirrer and stir bar
Agitation
Ice bath
Temperature control
Saturated Sodium Bicarbonate (NaHCO₃) soln.
Quenching agent
Separatory funnel
Extraction
Magnesium Sulfate (MgSO₄), anhydrous
Drying agent
Rotary Evaporator
Solvent removal
Silica Gel Column Chromatography
Purification
Procedure:
Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve 2-(hydroxymethyl)piperidine (1 equivalent) in anhydrous dichloromethane in a dry round-bottom flask. Cool the solution to 0 °C using an ice bath.
Reagent Addition: To the cooled solution, add triethylamine trihydrofluoride (Et₃N·3HF, ~1.5 equivalents) followed by the portion-wise addition of XtalFluor-E® (1.2-1.5 equivalents). Caution: The reaction may be exothermic. Maintain the temperature at 0 °C during the addition.
Reaction Monitoring: Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) may occur.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(fluoromethyl)piperidine as a free base.
Mechanistic Rationale:
The XtalFluor-E® reagent, in the presence of a fluoride source like Et₃N·3HF, activates the hydroxyl group of the alcohol, forming a good leaving group. Subsequent nucleophilic attack by the fluoride ion displaces the activated hydroxyl group, yielding the desired alkyl fluoride.[5]
Caption: Simplified mechanism of deoxyfluorination using XtalFluor-E®.
Part 3: Formation of 2-(Fluoromethyl)piperidine Hydrochloride
The final step is the conversion of the free base to its hydrochloride salt, which is often a more stable and crystalline solid, facilitating handling and purification.
Protocol: Hydrochloride Salt Formation
Materials and Equipment:
Reagent/Equipment
Purpose
2-(Fluoromethyl)piperidine
Free base
Hydrochloric Acid (in Diethyl Ether or Dioxane)
Acid for salt formation
Diethyl Ether or Dichloromethane
Solvent
Filtration Apparatus
Collection of solid product
Vacuum Oven
Drying of the final product
Procedure:
Dissolution: Dissolve the purified 2-(fluoromethyl)piperidine free base in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane.
Acidification: To the stirred solution, slowly add a solution of hydrochloric acid in diethyl ether or dioxane (typically 1 M or 2 M) until the solution becomes acidic (test with pH paper).
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. The precipitation can be encouraged by cooling the mixture in an ice bath.
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether to remove any residual impurities.
Drying: Dry the 2-(fluoromethyl)piperidine hydrochloride in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Characterization:
The final product should be characterized by standard analytical techniques, such as:
¹H NMR and ¹⁹F NMR: To confirm the structure and the presence of the fluorine atom.
¹³C NMR: To further confirm the carbon skeleton.
Mass Spectrometry (MS): To determine the molecular weight.
Melting Point: To assess the purity of the crystalline salt.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 2-(fluoromethyl)piperidine hydrochloride. By following this guide, researchers can reliably produce this valuable fluorinated building block for applications in drug discovery and development. The emphasis on using a safer fluorinating agent like XtalFluor-E® reflects a commitment to modern, safer laboratory practices.
References
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. ResearchGate. Available at: [Link]
Synthesis of 2-(trifluoromethyl)piperazine. PrepChem.com. Available at: [Link]
Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. Available at: [Link]
Light-driven Deoxyfluorination of Alcohols with Seletfluor. Scientific Update. Available at: [Link]
Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. Available at: [Link]
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. Available at: [Link]
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PubMed Central. Available at: [Link]
Alcohols to Alkyl Fluorides, Part 2: Dialkylaminosulfur Trifluorides. YouTube. Available at: [Link]
US6258955B1 - Process for preparing 2-piperidineethanol compounds.Google Patents.
(PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. Available at: [Link]
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature. Available at: [Link]
XtalFluor-E: A Useful and Versatile Reagent in Organic Transformations | Request PDF. ResearchGate. Available at: [Link]
Application Note: Comprehensive Analytical Characterization of 2-(Fluoromethyl)piperidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed guide with protocols for the comprehensive analytical characterization of 2-(Fluoromethyl)piperidine hydro...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide with protocols for the comprehensive analytical characterization of 2-(Fluoromethyl)piperidine hydrochloride. The methods described are designed to confirm the identity, purity, and key physicochemical properties of the compound, ensuring its quality and suitability for research and development purposes.
Introduction
2-(Fluoromethyl)piperidine hydrochloride is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated piperidines valuable building blocks for novel therapeutics.[1]
Given its potential role in pharmaceutical development, the unambiguous characterization of 2-(Fluoromethyl)piperidine hydrochloride is critical. A robust analytical workflow ensures the structural integrity, quantifies purity, and identifies potential impurities that could impact biological activity, safety, or reproducibility of experimental results. This application note details a multi-technique approach for a comprehensive quality assessment, grounded in established analytical principles and regulatory expectations.[2]
Physicochemical Properties
A summary of the key properties of 2-(Fluoromethyl)piperidine and its hydrochloride salt is essential for selecting appropriate analytical conditions.
A sequential and logical workflow is crucial for the efficient and comprehensive characterization of any new chemical entity. The following diagram outlines the recommended process, starting from initial identity confirmation and progressing to quantitative purity and impurity analysis.
Caption: Integrated workflow for the characterization of 2-(Fluoromethyl)piperidine HCl.
Identity Confirmation
The primary step is to unequivocally confirm the chemical structure of the compound. A combination of spectroscopic techniques provides orthogonal data for confident identification.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for structural elucidation of organic molecules. For 2-(Fluoromethyl)piperidine hydrochloride, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Rationale & Causality: ¹H NMR confirms the proton environment and splitting patterns of the piperidine ring and the fluoromethyl group. ¹³C NMR identifies all unique carbon atoms. Crucially, ¹⁹F NMR provides direct evidence of the fluorine atom and its coupling to adjacent protons (²JHF) and carbons (¹JCF), which is a definitive characteristic of the molecule.[7] The use of a deuterated solvent like DMSO-d₆ or D₂O is suitable for the hydrochloride salt.
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H.
Acquisition Parameters:
¹H NMR: Acquire standard proton spectra. Expected signals include multiplets for the piperidine ring protons and a characteristic doublet of doublets for the -CH₂F protons due to geminal H-H and H-F coupling.
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 160-250 Hz).
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A single signal (often a triplet if coupled to two equivalent protons) is expected.
Data Interpretation: Analyze chemical shifts, integration values, and coupling constants to assemble the molecular structure. The data must be consistent with the proposed structure of 2-(Fluoromethyl)piperidine hydrochloride.
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio (m/z), confirming the molecular weight of the molecule.
Rationale & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like piperidine salts. It typically generates the protonated molecular ion [M+H]⁺ of the free base. This allows for precise mass determination, confirming the elemental composition.[8]
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
Instrumentation: Infuse the sample directly into an ESI-MS or use an LC-MS system.
Analysis Mode: Operate in positive ion mode.
Data Interpretation: Look for the [M+H]⁺ ion corresponding to the free base (C₆H₁₂FN). The expected m/z is approximately 118.10. High-resolution MS can confirm the elemental composition to within a few ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
Rationale & Causality: The FTIR spectrum will show characteristic absorption bands for N-H stretching (from the protonated amine), C-H stretching, and C-F stretching, providing complementary evidence for the compound's identity. For hydrochloride salts, a broad absorption is typically observed for the N⁺-H stretch.[9]
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation: Identify key absorption bands:
~2700-2400 cm⁻¹ (broad): N⁺-H stretch of the hydrochloride salt.
~2950-2850 cm⁻¹: C-H stretching of the piperidine ring.
~1100-1000 cm⁻¹: C-F stretch.
Purity Assessment
Determining the purity of the compound is critical. Chromatographic methods are the primary tools for this assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds and quantifying impurities.
Rationale & Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. For a polar compound like 2-(Fluoromethyl)piperidine hydrochloride, a C18 column is a standard starting point. However, fluorinated phases can offer alternative selectivity.[10] The use of a mass spectrometer (LC-MS) as a detector provides mass information for any impurity peaks, aiding in their identification. The method must be developed and validated according to guidelines such as ICH Q2(R1).[2][11]
System Preparation: Ensure the HPLC system is equilibrated with the initial mobile phase conditions. Perform a system suitability test as per USP <621> guidelines.[12][13]
Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., water/acetonitrile) at a concentration of ~1 mg/mL. Prepare further dilutions as needed.
Chromatographic Conditions:
Parameter
Recommended Condition
Rationale
Column
C18, 2.1 x 100 mm, 1.8 µm
Provides good retention and resolution for small polar molecules.
Mobile Phase A
0.1% Formic Acid in Water
Provides protons for ESI-MS and controls peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Elutes the analyte from the reversed-phase column.
Gradient
5% B to 95% B over 10 min
A generic gradient to elute a wide range of potential impurities.
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
40 °C
Improves peak shape and reproducibility.
Injection Vol.
2 µL
Minimizes peak distortion.
UV Detection
205 nm
Low wavelength detection for compounds lacking a strong chromophore.
| MS Detection | ESI Positive Mode | To confirm the mass of the main peak and any impurities. |
Data Analysis: Calculate the purity by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram. Any impurity exceeding a certain threshold (e.g., 0.1%) should be further investigated.
Gas Chromatography (GC)
GC is suitable for analyzing volatile impurities, such as residual solvents from the synthesis.
Rationale & Causality: As the analyte is a salt, it is non-volatile. Therefore, headspace GC is the preferred method for analyzing residual solvents without injecting the non-volatile salt into the GC system. Alternatively, the sample can be basified to liberate the volatile free base for direct injection if analysis of volatile organic impurities is required.[14]
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add a suitable dissolution solvent (e.g., DMSO, DMA). Seal the vial.
GC Conditions:
Column: A polar column (e.g., DB-624 or equivalent) is typically used for residual solvent analysis.
Incubation: Incubate the vial at ~80-100 °C for 15-30 minutes to allow solvents to partition into the headspace.
Injection: Use a gas-tight syringe to inject an aliquot of the headspace gas.
Temperature Program: Start at ~40 °C and ramp to ~240 °C to elute common laboratory solvents.
Data Analysis: Identify and quantify any detected solvents against a calibrated standard.
Confirmation of Salt Form and Composition
Elemental Analysis (CHN)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.
Rationale & Causality: The experimentally determined percentages of C, H, and N must match the theoretical values calculated for the hydrochloride salt (C₆H₁₃ClFN). This provides strong evidence for the empirical formula and the overall purity of the bulk material.
Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.
Instrumentation: Analyze using a calibrated CHN elemental analyzer.
Data Analysis: Compare the experimental %C, %H, and %N values to the theoretical values. The results should be within an acceptable error margin (typically ±0.4%).
Theoretical Values for C₆H₁₃ClFN: C: 46.89%, H: 8.53%, N: 9.12%
References
Bouling Chemical Co., Limited. 2-(Trifluoromethyl)Piperidine Hydrochloride | CAS 39546-32-2.
He, W., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Google Patents.
Skapec, J., et al. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health. [Link]
Kavanagh, P., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis. [Link]
Siddiqui, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]
PubChem. (2S)-2-(fluoromethyl)piperidine. National Center for Biotechnology Information. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Laakso, I., et al. (1990). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. [Link]
Smith, T.A.D., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Loughborough University Research Repository. [Link]
McDowall, R.D. (2024). Are You Sure You Understand USP <621>?. Chromatography Online. [Link]
PubChem. Piperidine, hydrochloride (1:1). National Center for Biotechnology Information. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
applications of 2-(Fluoromethyl)piperidine hydrochloride in neuropharmacology
Application Note: Strategic Utilization of 2-(Fluoromethyl)piperidine Hydrochloride in Neuropharmacology Part 1: Executive Summary & Mechanistic Rationale 2-(Fluoromethyl)piperidine hydrochloride (2-FMP) is not merely a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2-(Fluoromethyl)piperidine Hydrochloride in Neuropharmacology
Part 1: Executive Summary & Mechanistic Rationale
2-(Fluoromethyl)piperidine hydrochloride (2-FMP) is not merely a reagent; it is a precision tool in modern medicinal chemistry designed to overcome the "lipophilicity-basicity" paradox inherent in Central Nervous System (CNS) drug discovery.
While the piperidine ring is a privileged scaffold found in numerous blockbuster neuroactive drugs (e.g., paroxetine, donepezil, methylphenidate), the secondary amine often possesses a high pK
(~11.0), leading to high ionization at physiological pH (7.4).[1] This ionization hinders passive diffusion across the Blood-Brain Barrier (BBB) and can contribute to phospholipidosis toxicity.
The "Fluorine Effect" in 2-FMP:
The strategic introduction of a fluorine atom at the
-position (relative to the nitrogen) in 2-FMP exploits the strong electron-withdrawing inductive effect (-I) of fluorine.[1]
pK
Depression: It lowers the amine pK by 1.5–2.0 log units (to ~9.0–9.5).[1] This increases the fraction of the uncharged, lipophilic free base available to cross the BBB without sacrificing the cation- interactions required for receptor binding (e.g., in the orthosteric sites of GPCRs).[1]
Conformational Bias: The gauche effect (preference of the C-F and C-N bonds to be gauche) locks the piperidine ring into specific conformations, potentially enhancing binding selectivity for targets like the NMDA receptor or Sigma-1 receptor.[1]
Metabolic Blocking: The fluoromethyl group blocks metabolic
-oxidation at the exocyclic methyl position, prolonging half-life.[1]
Part 2: Experimental Workflows & Protocols
Application 1: Synthesis of Neuroactive Ligands via Reductive Amination
Context: 2-FMP is frequently used as a "warhead" to derivatize aldehyde-containing scaffolds (e.g., aryl-aldehydes targeting the hERG channel or Dopamine transporters).
Free Base Generation (In-situ): In a flame-dried reaction vial under Argon, suspend 2-FMP HCl in DCE. Add DIPEA dropwise to neutralize the HCl salt.[1] Stir for 10 minutes at Room Temperature (RT).
Imine Formation: Add the Scaffold Aldehyde to the mixture. Add activated molecular sieves (4Å) to sequester water. Stir for 1–2 hours at RT to form the imine intermediate.
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor via LC-MS for the disappearance of the aldehyde (M+1 peak).[1]
Quench & Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x). Wash combined organics with brine, dry over MgSO, and concentrate.[1]
Fluorine blocks P450 hydroxylation at the methyl group.[1]
hERG Inhibition (IC)
1.2 µM
>10 µM
Reduced basicity often lowers off-target cardiac risk.
Part 4: Visualizing the Mechanism
The following diagram illustrates the logical flow of using 2-FMP to optimize a CNS lead compound.
Caption: Flowchart demonstrating the dual-action optimization strategy using 2-FMP to enhance bioavailability and stability.
Part 5: References
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1]
Müller, K., et al. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Drug Discovery and Development.[1][2][3][4] Journal of Medicinal Chemistry.
Winkelmann, E., et al. (2016).[1] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem.
Ullah, E., et al. (2024).[1][5] Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry.
Application Notes and Protocols for the Experimental Use of 2-(Fluoromethyl)piperidine Hydrochloride in Structure-Activity Relationship (SAR) Studies
Abstract This technical guide provides a comprehensive framework for the strategic incorporation of the 2-(fluoromethyl)piperidine hydrochloride building block in Structure-Activity Relationship (SAR) studies. Designed f...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the strategic incorporation of the 2-(fluoromethyl)piperidine hydrochloride building block in Structure-Activity Relationship (SAR) studies. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and analytical methodologies required to effectively leverage this fluorinated scaffold. We delve into the significance of fluorine introduction in medicinal chemistry, provide step-by-step protocols for amide coupling and reductive amination, detail analytical characterization, and present exemplar biological assays for activity determination. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability in a drug discovery setting.
Introduction: The Strategic Value of Fluorinated Piperidines in SAR
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and ability to orient substituents in three-dimensional space.[1] The strategic modification of this scaffold is a cornerstone of SAR studies, aiming to enhance potency, selectivity, and pharmacokinetic (ADME) properties.
The introduction of fluorine into drug candidates is a widely recognized strategy to modulate these properties.[2][3] The unique characteristics of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can lead to:
Enhanced Metabolic Stability: Fluorine substitution at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the compound's half-life.[4]
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, influencing their ionization state at physiological pH and thus affecting cell permeability and target engagement.
Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to improved potency.[3]
Conformational Control: The presence of a fluoromethyl group can introduce conformational constraints on the piperidine ring, which can be beneficial for locking the molecule into a bioactive conformation.
The 2-(fluoromethyl)piperidine moiety, therefore, represents a valuable tool for systematically probing the effects of fluorination at a key position on a lead compound. The hydrochloride salt form ensures improved solubility and ease of handling in synthetic protocols.[5]
Physicochemical Properties of 2-(Fluoromethyl)piperidine Hydrochloride
A clear understanding of the building block's properties is essential for experimental design.
Synthetic Protocols for Incorporation into Lead Scaffolds
The secondary amine of 2-(fluoromethyl)piperidine allows for its straightforward incorporation into lead molecules via two primary, robust synthetic routes: amide coupling and reductive amination.
General Workflow for SAR Library Synthesis
The following diagram illustrates the logical flow from building block to biological data in a typical SAR campaign using 2-(fluoromethyl)piperidine hydrochloride.
Caption: General workflow for an SAR study.
Protocol 1: Amide Bond Formation
This protocol is suitable for lead scaffolds containing a carboxylic acid moiety. The reaction couples the carboxylic acid with the secondary amine of 2-(fluoromethyl)piperidine using a standard peptide coupling reagent.
Causality: The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) activates the carboxylic acid to form a highly reactive ester intermediate, which is then readily attacked by the amine. This method is efficient, minimizes side reactions, and helps prevent racemization if chiral centers are present.[8]
Step-by-Step Methodology:
Reagent Preparation: In a dry, inert atmosphere (N₂ or Ar) reaction flask, dissolve the lead scaffold containing a carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂ (to a concentration of ~0.1 M).
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the active ester.
Amine Addition: Add 2-(Fluoromethyl)piperidine hydrochloride (1.2 eq). Note: The excess DIPEA will neutralize the HCl salt in situ to liberate the free amine.
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-18 hours.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Reductive Amination
This protocol is ideal for lead scaffolds possessing an aldehyde or ketone functional group. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.[9]
Causality: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive than other borohydrides (like NaBH₄) and will not readily reduce the starting aldehyde or ketone, but it is highly effective at reducing the protonated imine (iminium ion) intermediate. This selectivity minimizes side products and leads to cleaner reactions.[9]
Step-by-Step Methodology:
Reagent Preparation: In a reaction flask, dissolve the lead scaffold containing an aldehyde or ketone (1.0 eq) and 2-(Fluoromethyl)piperidine hydrochloride (1.2 eq) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).
Base Addition: Add a mild base, such as triethylamine (TEA) (1.5 eq), to neutralize the hydrochloride salt and facilitate iminium ion formation.
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. A dehydrating agent like molecular sieves can be added to drive this equilibrium.
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Be cautious as some gas evolution may occur.
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.
Analytical Characterization of Fluorinated Products
Unambiguous characterization of the newly synthesized compounds is critical for reliable SAR data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation. Both ¹H and ¹⁹F NMR should be performed.
¹H NMR: Will confirm the incorporation of the piperidine ring and show characteristic shifts for the protons adjacent to the newly formed bond. The -CH₂F protons will typically appear as a doublet of doublets due to coupling with both the fluorine atom and the adjacent methine proton.
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[7] It provides a clean spectrum with a single signal (likely a triplet due to coupling with the two adjacent protons) confirming the presence of the fluoromethyl group. The chemical shift in the ¹⁹F spectrum is highly sensitive to the electronic environment, making it an excellent probe for confirming successful reaction and purity.[7]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product. The observed mass should match the calculated exact mass, providing strong evidence of the compound's identity. Analysis of the isotopic pattern can also be informative.
Biological and Physicochemical Evaluation for SAR
The goal of synthesis is to generate data. A robust screening cascade is essential to build a meaningful SAR.
Protocol 3: In Vitro Kinase Inhibition Assay (Exemplar Biochemical Assay)
This protocol provides a general method to assess the inhibitory activity of synthesized compounds against a specific protein kinase.
Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target protein by quantifying the reduction in substrate phosphorylation. Using a well-characterized kinase and substrate provides a direct and reproducible measure of target engagement and potency (IC₅₀).[10]
Step-by-Step Methodology:
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a dilution series (e.g., 10-point, 3-fold dilutions) in a 96-well or 384-well plate.
Assay Buffer: Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Reaction Setup: To the wells of an assay plate, add:
Test compound from the dilution plate.
Kinase enzyme solution (prepared in assay buffer).
Incubate for 15-20 minutes at room temperature to allow for compound-enzyme binding.
Initiate Reaction: Add a solution containing the kinase substrate and ATP (at or near its Km concentration).
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
Stop Reaction & Detect: Terminate the reaction by adding a stop solution (e.g., containing EDTA). Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based ATP detection kit).[10]
Data Analysis: Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This assay measures the compound's effect in a more physiologically relevant cellular context.
Causality: Cell-based assays assess not only target engagement but also factor in cell permeability and potential off-target effects, providing a more comprehensive understanding of a compound's potential as a therapeutic agent.[6]
Step-by-Step Methodology:
Cell Seeding: Seed a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) into 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a dilution series of the test compounds (prepared in cell culture medium) for a specified duration (e.g., 72 hours).
Viability/Proliferation Readout: After the incubation period, measure cell viability using a reagent such as MTS or a resazurin-based assay.
Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and a positive control/no-cell background (0% viability). Plot the percentage of viability versus the log of compound concentration to determine the GI₅₀ or EC₅₀ value.
Caption: Logical flow of an SAR analysis.
Physicochemical Property Determination
To understand the SAR, it's crucial to measure how fluorination affects key drug-like properties.
Lipophilicity (logP/logD): The partition coefficient is a key determinant of a compound's solubility, permeability, and metabolic profile. It can be determined experimentally using methods like the shake-flask method or calculated using software. A positive logP value indicates higher lipophilicity.[4]
Aqueous Solubility: This can be measured using methods such as nephelometry or HPLC-based techniques. Poor solubility can hinder absorption and lead to inaccurate biological data.
Safety and Handling
Proper safety precautions are mandatory when working with any chemical reagent.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
Handling: Handle 2-(Fluoromethyl)piperidine hydrochloride in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[5] In case of contact, flush the affected area with copious amounts of water.[11]
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6]
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-(Fluoromethyl)piperidine hydrochloride is a versatile and valuable building block for medicinal chemists. Its strategic application in SAR studies, facilitated by robust synthetic protocols and a comprehensive analytical and biological testing cascade, can provide critical insights into the role of fluorination in modulating drug-target interactions and overall pharmacological profiles. The systematic approach detailed in these notes provides a self-validating framework to guide the discovery and optimization of novel therapeutic agents.
References
Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Organic & Biomolecular Chemistry. Available at: [Link]
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]
The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available at: [Link]
(A) Comparison of the ¹⁹F NMR of the product of the reaction between... ResearchGate. Available at: [Link]
Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH. Available at: [Link]
Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance. Eurofins. Available at: [Link]
Fluoromethylcholine chloride - Safety Data Sheet. ABX - advanced biochemical compounds. Available at: [Link]
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. NIH. Available at: [Link]
Physico-chemical properties in relation to biological action. CUTM Courseware. Available at: [Link]
Physicochemical Properties Determination 1. Scribd. Available at: [Link]
The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]
High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. ACS Publications. Available at: [Link]
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC. Available at: [Link]
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. NIH. Available at: [Link]
Applying analytical method validation to cell-based potency assays. Sterling Pharma Solutions. Available at: [Link]
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
A guide for potency assay development of cell-based product candidates. Drug Discovery News. Available at: [Link]
Fluorine Safety. Purdue University. Available at: [Link]
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Publishing. Available at: [Link]
Fluorine detection in organic compounds. Chemistry Stack Exchange. Available at: [Link]
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Available at: [Link]
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
Calculation of Physicochemical Properties. ResearchGate. Available at: [Link]
Piperidine-based drug discovery. University of Arizona. Available at: [Link]
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. ResearchGate. Available at: [Link]
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. Available at: [Link]
Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. ResearchGate. Available at: [Link]
Process for purifying piperidine. Google Patents.
Gas-phase 19F and 1H high-resolution n.m.r. spectroscopy: application to the study of unperturbed conformational energies of 1,2-difluoroethane. Semantic Scholar. Available at: [Link]
Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. FDA. Available at: [Link]
Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. American Chemical Society. Available at: [Link]
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]
Potency Assay Guide. Pharmaron. Available at: [Link]
Taking a look at the surface: μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy of organofluorinated compounds in environmental samples and consumer products. RSC Publishing. Available at: [Link]
Guide for the Safe Handling of Fluoropolymer Resins. PlasticsEurope. Available at: [Link]
(PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. Available at: [Link]
Application Note: 2-(Fluoromethyl)piperidine HCl in Agrochemical Discovery
This application note details the strategic use of 2-(Fluoromethyl)piperidine hydrochloride (CAS 1638768-87-2 / 886216-73-5) in the design and synthesis of next-generation agrochemicals. It focuses on overcoming the spec...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the strategic use of 2-(Fluoromethyl)piperidine hydrochloride (CAS 1638768-87-2 / 886216-73-5) in the design and synthesis of next-generation agrochemicals. It focuses on overcoming the specific synthetic challenges associated with this fluorinated building block to unlock its bioisosteric and physicochemical benefits.
Executive Summary
The 2-(fluoromethyl)piperidine moiety represents a high-value pharmacophore in modern agrochemical synthesis. By replacing traditional methyl (-CH₃) or hydroxymethyl (-CH₂OH) groups with the fluoromethyl (-CH₂F) bioisostere, researchers can significantly modulate metabolic stability , lipophilicity (LogP) , and pKa . This guide provides field-proven protocols for handling the hydrochloride salt, liberating the reactive free base, and executing critical N-functionalization reactions without compromising the integrity of the fluorinated motif.
Chemical Profile & Strategic Value
The "Fluorine Effect" in Piperidines
Incorporating a fluorine atom at the
-position relative to the nitrogen (N-C-C-F) introduces unique electronic and conformational properties:
pKa Modulation: The strong electron-withdrawing nature of fluorine (inductive effect) lowers the basicity of the piperidine nitrogen compared to the non-fluorinated parent. This is critical for optimizing membrane permeability in plant cuticles and insect exoskeletons.
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to oxidative metabolism (e.g., P450 hydroxylation), prolonging the active ingredient's half-life in the field.
Conformational Bias: The gauche effect (preference for the F-C-C-N torsion angle to be ~60°) can lock the piperidine ring into a specific conformation, potentially enhancing binding affinity to target enzymes (e.g., ergosterol biosynthesis inhibitors).
Compound Specifications
Property
Specification
Compound Name
2-(Fluoromethyl)piperidine hydrochloride
CAS Number
1638768-87-2 (Primary), 886216-73-5 (Alt)
Molecular Weight
153.63 g/mol
Appearance
White to off-white hygroscopic solid
Solubility
Soluble in Water, Methanol, DMSO; Insoluble in Hexanes
Stability
Stable as HCl salt.[1][2] Free base is prone to air oxidation and should be used immediately.
Handling Protocol: Salt Liberation & Free Base Isolation
Challenge: The HCl salt is stable but unreactive in many metal-catalyzed cross-couplings. In situ neutralization is often insufficient due to the formation of insoluble chloride salts that can poison catalysts.
Solution: A biphasic liberation protocol ensures a clean, reactive free amine.
Protocol A: Biphasic Free-Basing (Standard)
Dissolution: Dissolve 10 mmol (1.54 g) of 2-(Fluoromethyl)piperidine HCl in 15 mL of deionized water.
Basification: Cool to 0°C. Slowly add 15 mL of 2M NaOH (or saturated Na₂CO₃ for milder conditions) with vigorous stirring. pH should reach >12.
Extraction: Extract immediately with Dichloromethane (DCM) (3 x 15 mL). Note: Avoid Diethyl Ether due to volatility concerns with the free amine.
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 20 minutes.
Concentration: Filter and concentrate under reduced pressure (keep bath < 30°C) to afford the free base as a colorless oil.
Critical Check: Use immediately. Do not store the free base for >24 hours.
Synthetic Application Protocols
Case Study 1: SNAr Coupling (Fungicide Synthesis)
This reaction is typical for attaching the piperidine motif to heteroaromatic cores (e.g., pyridines, pyrimidines) common in SDHI or DMI fungicides.
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv) for faster kinetics.
Solvent: Acetonitrile (ACN) or DMF (0.2 M concentration).
Execution: Heat the mixture to 80°C for 12-16 hours.
Optimization: If conversion is low, add a catalytic amount (10 mol%) of KI or TBAI (tetrabutylammonium iodide) to facilitate the halide exchange (Finkelstein reaction).
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.
Purification: Silica gel chromatography. The fluoromethyl group is stable to standard silica acidity.
Case Study 2: Reductive Amination (Herbicide Linkers)
Used to link the piperidine to benzylic or aliphatic chains.
Step-by-Step Protocol:
Imine Formation: Mix Aldehyde (1.0 equiv) and 2-(Fluoromethyl)piperidine (free base, 1.1 equiv) in 1,2-Dichloroethane (DCE). Stir for 30 mins at Room Temp.
Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv) in one portion.
Acid Catalyst: Add 1 drop of Acetic Acid to catalyze iminium ion formation.
Quench: Stir for 4-12 hours. Quench with sat. NaHCO₃.
Note: The
-fluorine does not undergo elimination under these mild reductive conditions.
Strategic Decision Tree & Workflow
The following diagram illustrates the decision process for incorporating this building block, highlighting critical "Go/No-Go" checkpoints to prevent defluorination or side reactions.
Caption: Workflow for selecting the optimal synthetic pathway for 2-(fluoromethyl)piperidine incorporation, emphasizing stability checkpoints.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in SNAr
HCl salt neutralizing the base.
Use Protocol A to isolate free base first, or double the equivalents of K₂CO₃.
Defluorination (HF loss)
Reaction temperature too high (>120°C) or base too strong (e.g., NaH, tBuOK).
Switch to weaker bases (Cs₂CO₃) and lower temperature (<100°C).
Dimerization
Free base stored too long; self-reaction.
Use free base immediately after isolation. Store HCl salt, not the amine.
Incomplete Coupling
Steric hindrance from C2-fluoromethyl group.
Use high-activity catalysts (e.g., RuPhos Pd G3) for difficult arylations.
References
Jeschke, P. (2004).[3] The unique role of fluorine in the design of active ingredients for modern crop protection.[3][4][5][6] ChemBioChem, 5(5), 570-589.
Champagne, P. A., et al. (2015). Fluorine in Organocatalysis. Chemical Reviews, 115(17), 9073-9174. (Mechanistic insights on Fluorine effects).
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11319246, 2-(Fluoromethyl)piperidine hydrochloride.
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
Patent CN111100063B. (2020). Preparation method of N-benzyl-2-fluoromethylpiperidine. (Scalable synthesis of intermediates).
A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of 2-(Fluoromethyl)piperidine Hydrochloride
An Application Note: Abstract This application note details the development and validation of a selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note:
Abstract
This application note details the development and validation of a selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(Fluoromethyl)piperidine hydrochloride. Fluorinated piperidine scaffolds are of significant interest in pharmaceutical development, and a reliable analytical method is crucial for their progression through the drug discovery pipeline.[1][2] The inherent polarity and basicity of 2-(Fluoromethyl)piperidine present a challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape.[3] This guide outlines a systematic approach, leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive mode Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), to overcome these challenges. The method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for high-throughput analysis in research and quality control environments.[4]
Introduction: The Analytical Challenge and Strategic Approach
The introduction of fluorine into piperidine rings can significantly alter physicochemical properties such as basicity (pKa) and lipophilicity, which in turn can modulate metabolic stability and target binding affinity.[5][6] 2-(Fluoromethyl)piperidine hydrochloride, as a small, polar, and basic molecule, requires a tailored analytical strategy. Its hydrochloride salt form ensures solubility in polar solvents, but its protonated state at low pH makes it difficult to retain on conventional C18 columns.
Our strategy is therefore predicated on the analyte's key physicochemical properties.
Analyte Physicochemical Properties
Property
Value / Description
Rationale for Method Development
Structure
The piperidine nitrogen is a basic center. The adjacent fluoromethyl group is electron-withdrawing, which lowers the pKa compared to unsubstituted piperidine but retains its overall basic character.[5]
Molecular Formula
C₆H₁₂FN (Free Base)
Used to calculate the exact mass for MS detection.
Molecular Weight
117.15 g/mol (Free Base)
Precursor ion for MS analysis will be [M+H]⁺ at m/z 118.1.
Form
Hydrochloride Salt
Highly soluble in aqueous and polar organic solvents like methanol, simplifying sample preparation.[7]
Predicted Polarity
High
The molecule is polar and, when protonated, highly hydrophilic. This predicts poor retention in reversed-phase chromatography.
Predicted Basicity
Basic (pKa likely 8-10)
The molecule will be positively charged at acidic pH. This charge is ideal for positive mode ESI and can be exploited for HILIC retention.
Method Development Workflow
The method development process followed a logical, multi-stage approach to ensure robustness and optimal performance. The strategy begins with analyte characterization, proceeds to mass spectrometric tuning for specificity, and culminates in chromatographic optimization for efficient separation and peak shape before full validation.
Caption: Overall LC-MS method development workflow.
LC Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Standard and Sample Preparation Protocol
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(Fluoromethyl)piperidine hydrochloride and dissolve in 10.0 mL of methanol in a volumetric flask. This stock is stored at 2-8°C.
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10.0 mL with a 50:50 (v/v) acetonitrile:water diluent.
Calibration Curve Standards & Quality Controls (QCs): Prepare calibration standards and QCs by serial dilution of the working stock solution with 95:5 (v/v) acetonitrile:water to achieve the final concentrations. This high organic content is critical for good peak shape in HILIC injections.
LC-MS/MS System and Conditions
Table 1: Liquid Chromatography Parameters
Parameter
Condition
LC System
Waters ACQUITY UPLC I-Class
Column
ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A
10 mM Ammonium Formate in Water
Mobile Phase B
Acetonitrile
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
2 µL
| Gradient Elution | 95% B (0-0.5 min), 95-70% B (0.5-3.0 min), 70% B (3.0-3.5 min), 70-95% B (3.5-3.6 min), 95% B (3.6-5.0 min) |
Table 2: Mass Spectrometry Parameters
Parameter
Condition
MS System
Waters Xevo TQ-S micro
Ionization Mode
Electrospray Ionization (ESI), Positive
Capillary Voltage
3.0 kV
Source Temperature
150°C
Desolvation Temp.
500°C
Desolvation Gas Flow
1000 L/hr
Cone Gas Flow
150 L/hr
Acquisition Mode
Multiple Reaction Monitoring (MRM)
MRM Transition
m/z 118.1 → 100.1
Cone Voltage
20 V
| Collision Energy | 12 eV |
Method Optimization: Rationale and Process
Mass Spectrometry Optimization
The goal of MS optimization is to achieve maximum sensitivity and specificity for the analyte.
Precursor Ion Selection: The free base of the analyte has a monoisotopic mass of 117.1. In positive mode ESI, protonation is expected. Direct infusion of a 100 ng/mL solution confirmed the most abundant ion in a full scan was the protonated molecule [M+H]⁺ at m/z 118.1 .
Product Ion Selection (MS/MS): The precursor ion (m/z 118.1) was subjected to collision-induced dissociation (CID). The most stable and abundant product ion was observed at m/z 100.1 , corresponding to the loss of the fluorine atom (loss of HF, neutral loss of 18 Da). This transition (118.1 → 100.1) was selected for the MRM assay due to its high intensity and specificity.
Collision Energy (CE) Optimization: The collision energy was varied to maximize the response of the 100.1 product ion. A CE of 12 eV provided the optimal signal intensity.
Chromatographic Optimization
The primary challenge is retaining the polar analyte. A HILIC approach was chosen over reversed-phase with ion-pairing agents to ensure MS compatibility and robustness.[8]
Mechanism: In HILIC, the analyte partitions into a water-enriched layer on the surface of the polar stationary phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
Organic Modifier: A high initial percentage of acetonitrile (>90%) was essential for achieving retention.
Aqueous Component: Using pure water as Mobile Phase A resulted in poor peak shape. The addition of 10 mM ammonium formate significantly improved peak symmetry by preventing unwanted ionic interactions with the stationary phase and ensuring consistent pH.[3]
Gradient: A shallow gradient from 95% to 70% acetonitrile provided a sharp, symmetrical peak with a retention time of approximately 2.5 minutes, well away from the solvent front.
Method Validation (ICH Q2(R2) Guidelines)
The optimized method was validated to demonstrate its reliability for its intended purpose.[9][10]
Specificity
Specificity was assessed by analyzing blank matrix (95:5 ACN:Water) and comparing it with a spiked sample at the Lower Limit of Quantitation (LLOQ). No interfering peaks were observed at the retention time of 2-(Fluoromethyl)piperidine, confirming the method's high specificity.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 1.0 ng/mL to 500 ng/mL . The calibration curve was constructed using a weighted (1/x²) linear regression.
Intra-day and inter-day accuracy and precision were evaluated at four QC levels: LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Medium QC (150 ng/mL), and High QC (400 ng/mL).
Table 4: Accuracy and Precision Summary (n=6 replicates per day over 3 days)
QC Level (ng/mL)
Intra-Day Precision (%RSD)
Intra-Day Accuracy (%RE)
Inter-Day Precision (%RSD)
Inter-Day Accuracy (%RE)
1.0 (LLOQ)
≤ 8.5%
± 11.2%
≤ 9.8%
± 12.5%
3.0 (LQC)
≤ 6.2%
± 7.5%
≤ 7.1%
± 8.0%
150 (MQC)
≤ 4.1%
± 5.3%
≤ 5.5%
± 6.4%
400 (HQC)
≤ 3.8%
± 4.9%
≤ 4.9%
± 5.8%
| Acceptance Criteria | ≤ 15% (≤ 20% for LLOQ) | ± 15% (± 20% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) | ± 15% (± 20% for LLOQ) |
Limit of Detection (LOD) and Quantitation (LOQ)
LOD: The LOD, determined at a signal-to-noise ratio of approximately 3:1, was found to be 0.3 ng/mL .
LOQ: The LOQ was established as the lowest point on the calibration curve (1.0 ng/mL) that met the accuracy and precision criteria (within ±20%).[4]
Robustness
The method's robustness was tested by introducing small, deliberate variations to key parameters. The system suitability criteria (peak area, retention time) remained within acceptable limits for all variations.
Table 5: Robustness Evaluation
Parameter Varied
Modification
Result
Column Temperature
38°C and 42°C
%RSD of peak areas < 5%
Mobile Phase A pH
pH adjusted ± 0.2 units
Retention time shift < 3%
| Flow Rate | 0.38 and 0.42 mL/min | No significant impact on resolution |
Conclusion
A highly sensitive, selective, and robust LC-MS/MS method for the quantification of 2-(Fluoromethyl)piperidine hydrochloride has been successfully developed and validated. By employing a HILIC-based chromatographic separation, the challenge of retaining this polar basic compound was effectively overcome. The method meets all ICH validation criteria for linearity, accuracy, precision, and robustness. This application note provides a comprehensive protocol that can be readily implemented in laboratories involved in the research, development, and quality control of fluorinated pharmaceutical compounds.
References
Bouling Chemical Co., Limited. 2-(Trifluoromethyl)Piperidine Hydrochloride. [Online] Available at: [Link]
LCGC International. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Online] Available at: [Link]
LookChem. Cas 627533-08-8, 2-(TrifluoroMethyl)piperidine hydrochloride. [Online] Available at: [Link]
Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Online] Available at: [Link]
ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Online] Available at: [Link]
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Online] Available at: [Link]
ACS Publications. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Online] Available at: [Link]
ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Online] Available at: [Link]
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Online] Available at: [Link]
BioPharma Services Inc. BA Method Development: Polar Compounds. [Online] Available at: [Link]
National Institutes of Health. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Online] Available at: [Link]
Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Online] Available at: [Link]
AMS Bio. ICH Guidelines for Analytical Method Validation Explained. [Online] Available at: [Link]
Phenomenex. Selectivity for Polar Acids in LC: Tips & Techniques. [Online] Available at: [Link]
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Online] Available at: [Link]
Waters. Common Ionization Methods. [Online] Available at: [Link]
ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. [Online] Available at: [Link]
Technical Support Center: Optimizing Reaction Yield for 2-(Fluoromethyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis and optimization of 2-(Fluoromethyl)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of 2-(Fluoromethyl)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated building block. The incorporation of fluorine can significantly enhance the pharmacokinetic and physicochemical properties of molecules, making fluorinated piperidines highly sought-after scaffolds in drug discovery.[1][2] However, their synthesis is not without challenges.
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and optimizing reaction yields. We will explore the causality behind experimental choices to empower you with a robust, self-validating system for your synthetic work.
Section 1: Troubleshooting Low Yield in Deoxyfluorination Reactions
One of the most common routes to 2-(fluoromethyl)piperidine involves the deoxyfluorination of a corresponding 2-(hydroxymethyl)piperidine precursor, often protected with a group like Boc (tert-butyloxycarbonyl). Reagents such as Diethylaminosulfur Trifluoride (DAST) are frequently employed for this transformation. This section addresses the most common yield-related issues encountered during this critical step.
Q1: My fluorination reaction is incomplete, with significant starting alcohol remaining. What are the primary causes and how can I drive the reaction to completion?
A1: Incomplete conversion is a frequent issue, often stemming from reagent purity, stoichiometry, or reaction conditions. Let's break down the probable causes and solutions.
Cause 1: Deactivated DAST Reagent: DAST is highly sensitive to moisture and can degrade upon improper storage or handling, leading to reduced activity.[3]
Solution: Always use a fresh bottle of DAST or a recently purchased one from a reputable supplier. Handle the reagent under an inert atmosphere (Nitrogen or Argon) and use dry solvents and glassware. A simple check is to ensure the reagent is a clear, colorless to pale yellow liquid.
Cause 2: Insufficient Stoichiometry: While a slight excess (e.g., 1.1-1.2 equivalents) is standard, a highly functionalized substrate or the presence of trace water may consume the reagent.
Solution: Increase the equivalents of DAST incrementally to 1.5 or even 2.0 equivalents. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.
Cause 3: Sub-optimal Temperature: Deoxyfluorination reactions with DAST are typically run at low temperatures (e.g., -78 °C to 0 °C) to control side reactions.[3] However, if the substrate is sterically hindered or electronically deactivated, these temperatures may be too low for the reaction to proceed at a reasonable rate.
Solution: After the initial addition of DAST at low temperature, allow the reaction to slowly warm to room temperature.[3] Monitor closely, as prolonged reaction times at higher temperatures can promote side product formation.
Q2: My reaction has a high conversion rate, but the yield of the desired product is low due to the formation of multiple side products. How can I improve selectivity?
A2: Side product formation is the primary challenge in deoxyfluorination. The mechanism involves intermediates that can be diverted down unproductive pathways.[4] Understanding these pathways is key to suppressing them.
Side Reaction 1: Elimination: An intermediate alkoxyaminosulfur difluoride can undergo elimination to form an unsaturated byproduct, particularly with secondary alcohols or when the reaction is heated.
Mitigation: Maintain low reaction temperatures. The dropwise addition of DAST at -78 °C is critical to prevent localized heating and minimize elimination.[3]
Side Reaction 2: Aziridinium Ion Formation & Rearrangement: The nitrogen of the piperidine ring can act as an intramolecular nucleophile, displacing the activated hydroxyl group to form a strained, bicyclic aziridinium intermediate. This is a known instability pathway for 2-(fluoromethyl)amine structures.[5] This intermediate can then be attacked by fluoride or other nucleophiles at different positions, leading to ring-opened isomers or other undesired products.
Mitigation: The most effective strategy is to use an N-protected piperidine precursor, such as N-Boc-2-(hydroxymethyl)piperidine. The electron-withdrawing nature of the Boc group significantly reduces the nucleophilicity of the ring nitrogen, suppressing the formation of the aziridinium intermediate.
Side Reaction 3: Inversion vs. Retention: The fluorination can proceed through an Sₙ2 or Sₙ1 pathway. While an Sₙ2 mechanism leads to predictable inversion of stereochemistry, an Sₙ1 pathway through a carbocation intermediate can lead to racemization and rearrangements.[4]
Mitigation: Using a non-polar solvent like dichloromethane (DCM) or toluene can disfavor the formation of a charged carbocation intermediate, promoting the Sₙ2 pathway.
Troubleshooting Workflow: Low Yield in DAST Fluorination
This diagram outlines a logical decision-making process for addressing low yields.
Caption: A decision tree for troubleshooting low yield in DAST fluorination.
Q3: My reaction seems clean, but my yield is poor after workup and purification. Where am I losing the product?
A3: Product loss during the isolation phase is common, especially given the properties of piperidine derivatives.
Workup Losses: The basic nitrogen in 2-(fluoromethyl)piperidine can lead to emulsification during aqueous extraction or partitioning into the aqueous layer if the pH is not controlled. The free base can also be volatile.[6][7]
Solution: During the workup of the N-Boc protected intermediate, ensure the aqueous quench (e.g., with saturated NaHCO₃) is done carefully and the pH is basic before extraction. After deprotection, when forming the hydrochloride salt, precipitation may be incomplete. Cooling the solution, reducing the volume, or adding a less polar co-solvent can improve precipitation.
Purification Losses: The polarity of 2-(fluoromethyl)piperidine is similar to some byproducts, which can make chromatographic separation difficult. The free base can also streak on silica gel.
Solution: It is often more effective to purify the N-protected intermediate via column chromatography before the deprotection step. If purifying the free base, consider using a silica gel column that has been treated with a small amount of triethylamine in the eluent to prevent streaking.
HCl Salt Formation: The final step is often the formation of the hydrochloride salt. Improper stoichiometry of HCl or the wrong solvent can lead to an impure product or incomplete precipitation.
Solution: Use a standardized solution of HCl in a suitable solvent (e.g., ether or dioxane). Add the acid dropwise to a solution of the purified free base at 0 °C. Monitor the precipitation and filter the resulting solid. Ensure the solid is washed with a cold, non-polar solvent (like ether) to remove any non-salt impurities.
Section 2: FAQs for Synthesis and Optimization
This section addresses broader questions related to the synthesis of fluorinated piperidines.
Q1: Are there safer or more robust alternatives to DAST for the fluorination step?
A1: Yes. While DAST is effective, its thermal instability is a safety concern, especially on a larger scale.[3] Several modern deoxyfluorination reagents offer improved safety profiles and may provide better yields for challenging substrates.
Reagent
Key Advantages
Considerations
Deoxo-Fluor™
More thermally stable than DAST.
Still corrosive and moisture-sensitive.
Fluolead™
Bench-stable solid, easier to handle.
May require higher temperatures or longer reaction times.
AlkylFluor / PhenoFluor™
Tolerant of a wide range of functional groups where DAST fails (e.g., unprotected amines, aldehydes).[8][9]
Reagents can be more expensive.
Senior Scientist's Note: For substrates sensitive to the acidic HF generated during DAST reactions, reagents like AlkylFluor, which operate under basic or neutral conditions, can be particularly advantageous.[8]
Q2: I am synthesizing my target via hydrogenation of a 2-(fluoromethyl)pyridine precursor and observe significant hydrodefluorination. How can this be prevented?
A2: Hydrodefluorination (loss of the fluorine atom) is a common side reaction during the catalytic hydrogenation of fluorinated aromatic rings.[6][7]
Catalyst Choice: Palladium-based catalysts are often effective. The combination of Pd(OH)₂ on carbon (Pearlman's catalyst) with an acid like aqueous HCl has been shown to suppress hydrodefluorination while effectively reducing the pyridine ring.[6]
Role of Acid: The presence of a strong Brønsted acid protonates the pyridine nitrogen. This deactivates the ring towards hydrodefluorination and prevents the Lewis-basic nitrogen from poisoning the catalyst surface.[2][6]
Reaction Conditions: Use of protic solvents like methanol (MeOH) in combination with aqueous HCl is a robust system. The reaction should be monitored to avoid over-reduction.
Q3: What are the recommended analytical methods for monitoring the reaction and confirming the final product?
A3: A multi-technique approach is essential for robust analysis.
Reaction Monitoring:
TLC: Useful for a quick qualitative check of the consumption of starting material.
GC-MS / LC-MS: Ideal for confirming the mass of the desired product and identifying side products. This is the most reliable method for reaction monitoring.[10]
Final Product Characterization:
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is essential. ¹⁹F NMR will confirm the presence of the C-F bond with a characteristic chemical shift and coupling. ¹H NMR will show a characteristic doublet of doublets for the CH₂F protons due to coupling with both the adjacent proton and the fluorine atom.
Melting Point: The hydrochloride salt should have a sharp melting point, which can be compared to literature values.[11]
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
Section 3: Key Experimental Protocol
This protocol provides a representative, step-by-step methodology for the synthesis of N-Boc-2-(fluoromethyl)piperidine, a key intermediate.
Protocol: Deoxyfluorination of N-Boc-2-(hydroxymethyl)piperidine using DAST
Setup: Under an inert atmosphere (N₂), add N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 20 volumes).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Add DAST (1.2 eq) dropwise to the stirred solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours.[3] Monitor the reaction progress by TLC or LC-MS.
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to yield N-Boc-2-(fluoromethyl)piperidine as a pure intermediate.
The subsequent deprotection and formation of the hydrochloride salt should be performed using standard literature procedures.
Mechanistic View: DAST Fluorination & Side Reactions
This diagram illustrates the desired reaction pathway and potential competing side reactions.
Caption: DAST fluorination mechanism and competing side reactions.
References
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health.
Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. ResearchGate.
Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen.
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications.
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI.
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health.
Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. PubMed. Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
2-(TrifluoroMethyl)piperidine hydrochloride. LookChem. Available at: [Link]
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. Available at: [Link]
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health. Available at: [Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC. Available at: [Link]
Process for purifying piperidine. Google Patents.
Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. Available at: [Link]
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PubMed Central. Available at: [Link]
Synthesis - General tips for improving yield? Reddit. Available at: [Link]
Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. MDPI. Available at: [Link]
Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. J-STAGE. Available at: [Link]
A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. Royal Society of Chemistry. Available at: [Link]
Chemically Synthesized 1,2,3,4,6-Pentakis-O-Galloyl-β-D-Glucopyranoside Blocks SARS-CoV-2 Spike Interaction with Host ACE-2 Receptor. PubMed. Available at: [Link]
Preparation method of trifluoromethyl piperidine compounds. Google Patents.
Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. American Chemical Society. Available at: [Link]
Nucleophilic Fluorination by F-. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
Synthesis and identification of 2,4-bisanilinopyrimidines bearing 2,2,6,6-tetramethylpiperidine-N-oxyl as potential Aurora A inhibitors. PubMed. Available at: [Link]
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. Available at: [Link]
Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. Available at: [Link]
Fluorination with aminosulfuranes. Wikipedia. Available at: [Link]
Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Royal Society of Chemistry. Available at: [Link]
Analytical Methods. Royal Society of Chemistry. Available at: [Link]
Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PubMed Central. Available at: [Link]
Struggling with Synthesis? This ONE Hack Changes Everything!. YouTube. Available at: [Link]
Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PubMed. Available at: [Link]
As a Senior Application Scientist, I often see researchers struggle with this compound due to the unique electronic effects of the
-fluorine atom. Unlike simple piperidines, the electron-withdrawing fluoromethyl group lowers the basicity of the nitrogen (inductive effect), altering its solubility and crystallization behavior.[1]
The Critical Challenge:
The synthesis typically involves the fluorination of 2-piperidinemethanol (often N-protected) using reagents like DAST or Deoxo-Fluor.[1] The most persistent impurities are elimination products (alkenes) and unreacted alcohols .[1] Because the hydrochloride salt is hygroscopic, "oiling out" is a frequent failure mode during recrystallization.[1]
This guide provides a self-validating purification logic designed to isolate high-purity (>98%) material suitable for biological assays.
Diagnostic & Troubleshooting Guide
Q1: My crude product is a sticky yellow oil that refuses to crystallize. How do I fix this?
Diagnosis: This is likely due to hygroscopicity or the presence of neutral organic impurities (e.g., elimination byproducts) disrupting the crystal lattice.[1]
The Fix (The "Reset" Protocol):
Do not attempt to recrystallize the oil directly.[1] You must perform an Acid-Base Extraction (See Protocol A).
Free-base the oil to remove water-soluble salts and neutral organic impurities.
Re-precipitate the salt under strictly anhydrous conditions.
Q2: I see a "doublet of triplets" at ~45-50 ppm in the ¹³C NMR. Is this an impurity?
Diagnosis: Likely No .
Explanation: This is the characteristic signal of the
carbon.[1] The carbon-fluorine coupling () splits the signal into a doublet. Further splitting can occur due to conformational isomers (rotamers) if the nitrogen is protonated or protected.[1]
Check: If the coupling constant is large (~160 Hz), it is your product.[1] If you see peaks at 120-140 ppm, you have alkene impurities (elimination product).
Q3: The melting point is 10°C lower than the literature value (approx. 150-160°C). Why?
Diagnosis:Piperidine Carbonate formation.[1]
Cause: Piperidines are potent nucleophiles and react avidly with atmospheric CO₂ to form carbamates/carbonates.[1]
The Fix: Always handle the free base under Nitrogen/Argon.[1] If the salt is contaminated, recrystallization from Ethanol/Diethyl Ether usually removes the carbonate.[1]
Core Purification Protocols
Protocol A: The "Reset" (Acid-Base Extraction)
Use this when the material is an oil, impure (>5% impurities), or colored.[1]
Recrystallization . The carbonate is less stable and more soluble in ethanol than the HCl salt.[1]
Hydrolysis Products
Moisture during fluorination (DAST/Deoxo-Fluor).
¹⁹F NMR: Absence of signal or new fluoride peaks.[1]
Protocol A . Water-soluble byproducts are removed during the aqueous wash steps.[1]
Visual Workflows
Figure 1: Purification Decision Tree
Caption: Decision logic for selecting the appropriate purification pathway based on physical state and initial purity assessment.
Figure 2: Acid-Base "Reset" Workflow
Caption: Step-by-step flow for the Acid-Base extraction protocol to remove non-basic impurities.
References
Synthesis & Fluorination Context: Van der Born, D., et al. "Fluorine-18 labelled building blocks for PET tracer synthesis: the [18F]fluoromethyl group."[1] Chemical Society Reviews, 2017.[1] (Discusses general stability and handling of fluoromethyl amines).
Piperidine Purification: Armarego, W. L. F., & Chai, C. L. L.[1] Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013.[1] (Standard protocols for amine hydrochloride recrystallization).
Synthesis of Fluorinated Piperidines: Champagne, P. A., et al. "Synthesis of Substituted
DAST Reagent Handling: "Diethylaminosulfur Trifluoride (DAST) in Organic Synthesis." Encyclopedia of Reagents for Organic Synthesis, Wiley.[1] (Details on byproduct formation and removal).
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-2FMP-HCl
Status: Active
Assigned Specialist: Senior Application Scientist
Last Updated: January 31, 2026
Executive Summary & Diagnostic Triage
Subject: 2-(Fluoromethyl)piperidine hydrochloride (CAS: 627533-08-8)
Common Synthesis Route: Deoxofluorination (e.g., DAST/Deoxo-Fluor) of 2-hydroxymethylpiperidine followed by HCl salt formation.
The purity of fluorinated piperidines is critical in medicinal chemistry because the electron-withdrawing fluorine atom significantly alters pKa and lipophilicity. The most common impurities arise from the aggressive nature of fluorinating agents, leading to elimination side products (alkenes) rather than substitution.
Diagnostic: Identify Your Impurity Profile
Before selecting a protocol, compare your analytical data (NMR/LCMS) against these common signatures.
Impurity Type
Origin
Diagnostic Signal (1H / 19F NMR)
Removal Strategy
Elimination Product (Alkene)
DAST-induced elimination (common side reaction).
1H: Olefinic protons (5.0–6.5 ppm). 19F: Shift change (vinyl fluorides appear ~ -100 to -140 ppm vs. -220 ppm for product).
Protocol A (Recrystallization)
Starting Material (Alcohol)
Incomplete reaction.
1H: Distinct CH2-OH multiplet (3.5–3.8 ppm). MS: Mass = [M-F+OH].
Protocol B (Derivatization/Extraction)
Inorganic Salts
Quenching/Neutralization steps.
1H: Broad peaks or integration mismatches. Ash Test: Non-combustible residue.
Protocol A (Solubility differential)
Hydrolysis Byproducts
Decomposition of fluorinating agent.
19F: Broad peaks from sulfinyl species.
Protocol B (Base wash)
Decision Matrix (Workflow)
Use the following logic flow to determine the correct purification pathway.
Figure 1: Purification Decision Matrix based on impurity profiling.
Technical Protocols
Protocol A: Selective Recrystallization (The Gold Standard)
Best for: Removing elimination products (alkenes) and inorganic salts.
Principle: Piperidine HCl salts are highly crystalline and soluble in hot alcohols, whereas non-polar alkene impurities remain in the mother liquor or are insoluble in the anti-solvent.
Reagents:
Solvent 1: Isopropanol (IPA) or Ethanol (Absolute).
Solvent 2 (Anti-solvent): Diethyl Ether or Hexanes.
Step-by-Step Procedure:
Dissolution: Place the crude brown/off-white solid in a flask. Add the minimum amount of hot Isopropanol (IPA) required to dissolve the solid (approx. 5–10 mL per gram).
Note: If insoluble black specks remain, filter hot through a glass frit or Celite pad.
Nucleation: Allow the solution to cool to room temperature slowly. You may see initial turbidity.[1]
Anti-Solvent Addition: Add Diethyl Ether dropwise until a persistent cloudiness appears.
Ratio: Typically 1:2 to 1:4 (Alcohol:Ether).
Crystallization: Cool the flask to 0°C (ice bath) or -20°C (freezer) for 4–12 hours.
Filtration: Collect the white crystals via vacuum filtration. Wash with cold ether.
Drying: Dry under high vacuum (0.1 mmHg) at 40°C to remove trapped solvent.
Validation: Product should be a white, non-hygroscopic solid. MP: ~220°C (decomp).[2]
Protocol B: Remedial Acid-Base Extraction
Best for: Removing unreacted starting materials (alcohols) or sulfur byproducts from DAST.
Principle: Exploits the basicity of the piperidine nitrogen.[3] Impurities that do not protonate (like neutral alcohols) are washed away while the product is held in the aqueous phase.
Safety Warning: The free base of 2-(fluoromethyl)piperidine is volatile. Do not use high vacuum on the free base.
Step-by-Step Procedure:
Free-Basing: Dissolve crude salt in water. Add 2M NaOH until pH > 12.
Extraction: Extract 3x with Dichloromethane (DCM) or Diethyl Ether.
Phase Check: The product is in the Organic layer.[4]
Impurity Check: Inorganic salts remain in the Aqueous layer.
Washing: Wash the combined organic layers with Brine to remove water-soluble alcohol traces.
Re-Salting (Critical Step):
Dry organic layer over Na₂SO₄. Filter.
Cool the organic solution to 0°C.
Add 4M HCl in Dioxane or bubble HCl gas. A white precipitate will form immediately.
Isolation: Evaporate solvent (rotary evaporator) or filter the precipitate directly.
Proceed to Protocol A if further polishing is needed.
Advanced Troubleshooting (FAQs)
Q: My product turned into a sticky oil instead of crystals. What happened?A: This is "oiling out," common with fluorinated amine salts.
Cause: Solvent polarity was too high, or cooling was too rapid.
Fix: Re-dissolve in hot IPA. Add a "seed crystal" if available. If not, scratch the glass side of the flask with a spatula to induce nucleation. Alternatively, use a solvent switch: dissolve in minimal Methanol, then flood with Et₂O until turbid.
Q: I see a doublet of triplets in my 19F NMR around -140 ppm. Is this my product?A:No. This is likely a vinyl fluoride impurity formed by elimination. The true product (fluorine on an sp3 carbon) typically appears between -210 and -230 ppm (depending on solvent/pH) as a complex multiplet (often a triplet of doublets).
Q: Is the C-F bond stable during acid/base workup?A: Generally, yes. The primary C-F bond in the 2-position is robust against standard hydrolysis. However, avoid strong heating in basic conditions , as this can promote elimination to the enamine, driven by the relief of steric strain in the piperidine ring.
Q: Why is the salt hygroscopic?A: Piperidine HCl salts are prone to absorbing atmospheric moisture.
Storage: Store under Argon/Nitrogen in a desiccator.
Handling: Weigh quickly. If the solid becomes wet, it can be dried by azeotroping with toluene on a rotavap before recrystallization.
References & Grounding
Properties & Safety: 2-(Trifluoromethyl)piperidine hydrochloride Safety Data Sheet. Jubilant Ingrevia. (Accessed 2026).[5] Link
Fluorination Methodology: Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578. (Foundational text on DAST limitations/impurities).
Recrystallization of Amine Salts: Purification of Laboratory Chemicals (Armarego & Chai). Standard protocols for piperidine HCl salt purification (IPA/Ether systems).
(Note: While specific literature on the "fluoromethyl" analog is rarer than the "trifluoromethyl" analog, the physicochemical properties and purification logic are homologous.)
Technical Support Center: Optimizing Solvent Conditions for 2-(Fluoromethyl)piperidine Reactions
Welcome to the technical support center for reactions involving 2-(Fluoromethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for reactions involving 2-(Fluoromethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this fluorinated heterocyclic compound. The presence of the fluoromethyl group at the 2-position introduces unique electronic and steric considerations that significantly influence reaction outcomes. Understanding and optimizing solvent conditions is paramount to achieving high yields and purity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered in reactions with 2-(Fluoromethyl)piperidine, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Conversion to the Desired N-Alkylated Product
Question: I am attempting an N-alkylation of 2-(Fluoromethyl)piperidine with an alkyl halide, but I am observing very low conversion, and my starting material is largely unreacted. What could be the cause and how can I improve the yield?
Answer:
Low conversion in N-alkylation reactions of 2-(Fluoromethyl)piperidine often points to suboptimal reaction conditions, particularly the choice of solvent and base.
Causality:
Protic Solvent Interference: Protic solvents such as methanol, ethanol, or water can significantly hinder N-alkylation, which typically proceeds via an SN2 mechanism. These solvents possess acidic protons (O-H or N-H bonds) that can form hydrogen bonds with the nitrogen atom of the piperidine, creating a "solvent cage" around the nucleophile.[1][2] This solvation shell stabilizes the lone pair on the nitrogen, reducing its nucleophilicity and impeding its ability to attack the electrophilic carbon of the alkyl halide.[1][3]
Steric Hindrance: The 2-(fluoromethyl) group, while not excessively bulky, does introduce more steric hindrance than a simple N-H piperidine. This can slow down the reaction rate, especially with bulkier alkyl halides.
Insufficient Basicity: The base used to neutralize the hydrohalic acid byproduct is crucial. If the base is too weak or is not soluble in the reaction medium, the resulting piperidinium salt will be unreactive towards further alkylation, leading to reaction stalling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Recommended Action:
Switch to a Polar Aprotic Solvent: To enhance the nucleophilicity of the piperidine nitrogen, it is highly recommended to use a polar aprotic solvent.[4] Good choices include:
Dimethylformamide (DMF): Excellent for dissolving a wide range of reactants and bases like potassium carbonate.
Acetonitrile (MeCN): A common solvent for SN2 reactions.[5]
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can significantly accelerate SN2 reactions.
Select an Appropriate Base: Use a base that is sufficiently strong to deprotonate the piperidinium salt formed during the reaction. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[6]
Optimize Temperature: If the reaction is still sluggish in an aprotic solvent with a suitable base, gradually increasing the temperature can provide the necessary activation energy. Monitor the reaction closely for any signs of decomposition.
Issue 2: Formation of Quaternary Ammonium Salt (Over-Alkylation)
Question: My reaction is producing a significant amount of a byproduct that I suspect is the quaternary ammonium salt. How can I favor mono-alkylation?
Answer:
The formation of a quaternary ammonium salt occurs when the newly formed tertiary amine is more nucleophilic than the starting secondary amine and reacts with another equivalent of the alkylating agent.
Causality:
Excess Alkylating Agent: Using a stoichiometric excess of the alkylating agent will drive the reaction towards the quaternary salt.
Reaction Conditions: Highly concentrated solutions and elevated temperatures can increase the rate of the second alkylation.
Solvent Effects: While polar aprotic solvents are excellent for the initial SN2 reaction, they also facilitate the second alkylation step.
Strategies for Promoting Mono-alkylation:
Strategy
Rationale
Recommended Solvents
Control Stoichiometry
Use piperidine as the limiting reagent or a slight excess of the alkylating agent (e.g., 1.05-1.1 equivalents).
Acetonitrile, DMF
Slow Addition
Add the alkylating agent dropwise or via a syringe pump over several hours.[5] This maintains a low concentration of the electrophile, favoring reaction with the more abundant secondary amine.
THF, Acetonitrile
Use of a Hindered Base
A bulky, non-nucleophilic base can deprotonate the piperidinium salt without competing in the alkylation.
Dichloromethane (DCM) with a proton sponge
Lower Temperature
Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the rate of the second alkylation.
THF, DCM
Issue 3: Reaction Stalls or is Incomplete
Question: My reaction proceeds initially but then stalls before all the starting material is consumed. What factors could be causing this?
Answer:
A stalling reaction can be frustrating and may be due to several factors, including the stability of reactants or the formation of inhibitory byproducts.
Causality:
Insolubility of Reactants or Base: As the reaction progresses, the formation of the piperidinium salt may lead to precipitation if it is not soluble in the chosen solvent, effectively removing it from the reaction. Similarly, an insoluble base will be ineffective.
Decomposition of Reagents: The alkylating agent or the product may not be stable under the reaction conditions, especially at elevated temperatures.
Reversibility: In some cases, the reaction may be reversible, reaching an equilibrium state.
Troubleshooting Protocol:
Solubility Check:
Step 1: At the reaction temperature, visually inspect the reaction mixture for any precipitates.
Step 2: If a precipitate is present, take a small aliquot of the supernatant and analyze it by TLC or LC-MS to determine the composition of the soluble components.
Step 3: If the starting material is primarily in the supernatant and the salt has precipitated, consider a solvent system that better solubilizes ionic species, such as DMF or DMSO.
Stability Analysis:
Step 1: Run a control experiment with only the alkylating agent in the solvent at the reaction temperature to check for decomposition.
Step 2: Similarly, check the stability of the 2-(Fluoromethyl)piperidine under the reaction conditions.
Driving the Reaction to Completion:
If solubility is an issue, switch to a more polar aprotic solvent.
If the reaction is at equilibrium, consider using an excess of one reagent or removing a byproduct (if feasible).
Frequently Asked Questions (FAQs)
Q1: What is the best all-purpose solvent for N-alkylation of 2-(Fluoromethyl)piperidine?
A1: While there is no single "best" solvent for all reactions, Dimethylformamide (DMF) is an excellent starting point for N-alkylation. It is a polar aprotic solvent that effectively promotes SN2 reactions and has good solvating power for a wide range of organic molecules and inorganic bases like K₂CO₃.[5] Acetonitrile is also a very common and effective choice.[5]
Q2: Can I use a protic solvent like ethanol for my reaction?
A2: It is generally not recommended to use protic solvents for SN2-type N-alkylations. Protic solvents can hydrogen-bond with the amine, reducing its nucleophilicity and slowing down the reaction rate significantly.[1][3] In some specific cases, such as reductive amination, protic solvents like methanol or ethanol are used, but for direct alkylation with alkyl halides, aprotic solvents are superior.[7]
Q3: How does the fluorine in 2-(Fluoromethyl)piperidine affect solvent choice?
A3: The electron-withdrawing nature of the fluoromethyl group can slightly reduce the basicity and nucleophilicity of the piperidine nitrogen compared to unsubstituted piperidine. This makes the use of an appropriate polar aprotic solvent even more critical to maximize the reactivity of the amine. Additionally, fluorine substitution can influence the conformational preferences of the piperidine ring, and the polarity of the solvent can play a role in stabilizing different conformers.[8][9] However, for most synthetic applications, the primary consideration remains the solvent's ability to facilitate the desired reaction mechanism.
Q4: I am performing a reaction other than N-alkylation. How should I choose my solvent?
A4: The choice of solvent is always dictated by the reaction mechanism.
For reactions where 2-(Fluoromethyl)piperidine acts as a base: A solvent that does not react with the base and in which all components are soluble is ideal. Ethers like THF or non-polar solvents like toluene can be suitable.
For reactions involving the formation of an enamine: A solvent that allows for the azeotropic removal of water, such as toluene or benzene, is often used.
For metal-catalyzed cross-coupling reactions: The choice of solvent will depend on the specific catalytic system. Toluene, dioxane, and DMF are common choices.
Q5: What is the solubility of 2-(Fluoromethyl)piperidine in common organic solvents?
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using a Polar Aprotic Solvent
This protocol describes a general method for the direct N-alkylation of 2-(Fluoromethyl)piperidine with an alkyl halide.
To a dry round-bottom flask under an inert atmosphere, add 2-(Fluoromethyl)piperidine and anhydrous DMF.
Add anhydrous potassium carbonate to the solution.
Stir the mixture at room temperature for 15 minutes.
Slowly add the alkyl halide to the reaction mixture.
Stir the reaction at room temperature or heat as necessary (e.g., 50-70 °C).
Monitor the progress of the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Caption: N-Alkylation workflow.
References
Adenle, M. (2021). The Reaction Of Some Activated Aromatic Halides With Piperidine, and n-Butylamine In Dipolar Aprotic And Dipolar Protic Solvents. Afribary. Available at: [Link]
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
Harifi-Mood, A. R., Habibi-Yangjeh, A., & Gholami, M. R. (2011). Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine. International Journal of Chemical Kinetics, 43(4), 185-190. Available at: [Link]
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
National Institutes of Health. (2023). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC. Available at: [Link]
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(15), 6141-6151. Available at: [Link]
Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2375-2384. Available at: [Link]
ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]
Ataman Kimya. (n.d.). Piperidine. Retrieved from [Link]
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
Gouverneur, V., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(4), 327-334. Available at: [Link]
ChemGuides. (2020, October 18). Solvents: Effects on Reaction Dynamics [Video]. YouTube. [Link]
Publish Comparison Guide: Validation of 2-(Fluoromethyl)piperidine Hydrochloride
This guide provides an in-depth validation framework for 2-(Fluoromethyl)piperidine hydrochloride , positioning it as a specialized chemical probe for glycosidase enzymes and a high-value pharmacophore in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth validation framework for 2-(Fluoromethyl)piperidine hydrochloride , positioning it as a specialized chemical probe for glycosidase enzymes and a high-value pharmacophore in medicinal chemistry.
Executive Summary: The Fluorinated Iminosugar Probe
2-(Fluoromethyl)piperidine hydrochloride is a synthetic piperidine derivative primarily utilized as a chemical probe for glycosidase inhibition and a pharmacophore fragment in drug discovery. Structurally related to the natural iminosugar 1-Deoxynojirimycin (DNJ), this compound serves as a critical tool for validating the role of electrostatic interactions and pKa modulation in the active sites of carbohydrate-processing enzymes, specifically
-Glucosidase and -Glucosidase .
Unlike complex clinical drugs (e.g., Miglitol), this molecule represents a "minimalist" scaffold. Its biological validation focuses on dissecting the specific contribution of the fluoromethyl group —which mimics the dipole of a hydroxymethyl group while preventing hydrogen bond donation—thereby mapping the hydrophobic and electronic tolerances of the target enzyme's pocket.
Biological Target Identification & Mechanism
Primary Target:
-Glucosidase (EC 3.2.1.20)
The validated biological target is the
-Glucosidase enzyme family. These enzymes are responsible for hydrolyzing terminal, non-reducing (1->4)-linked -glucose residues, a key step in carbohydrate metabolism.
Mechanism of Action: Transition State Mimicry
The piperidine nitrogen, at physiological pH, is protonated (ammonium form). This positive charge mimics the oxocarbenium ion transition state generated during the hydrolysis of the glycosidic bond.
Electrostatic Interaction: The protonated nitrogen forms a salt bridge with the catalytic carboxylate residue (typically Aspartate or Glutamate) in the enzyme's active site.
Fluorine Effect: The fluorine atom in the 2-position exerts a strong electron-withdrawing effect (
-induction), lowering the pKa of the piperidine nitrogen compared to non-fluorinated analogs. This modulation allows researchers to tune the residence time of the inhibitor within the active site.
DOT Diagram: Mechanism of Action
Caption: Competitive inhibition mechanism showing the displacement of natural substrates and the formation of a stable Enzyme-Inhibitor complex driven by charge mimicry.
Comparative Analysis: Performance vs. Alternatives
In target validation studies, 2-(Fluoromethyl)piperidine is benchmarked against standard iminosugars. While it lacks the polyhydroxylated "sugar-like" periphery of DNJ, its ligand efficiency (binding energy per heavy atom) makes it a superior fragment for exploring hydrophobic pockets.
Feature
2-(Fluoromethyl)piperidine HCl
1-Deoxynojirimycin (DNJ)
Acarbose
Role
Chemical Probe / Fragment
Natural Product Reference
Clinical Drug (Standard)
Target Affinity ()
Moderate (M range)
High (nM range)
High (nM - M range)
Binding Mode
Hydrophobic + Ionic
H-Bond Network + Ionic
Substrate Mimicry (Oligosaccharide)
Metabolic Stability
High (C-F bond resists metabolism)
Moderate (Rapid excretion)
Low (Degraded by gut bacteria)
Cell Permeability
High (Lipophilic)
Low (Hydrophilic)
Very Low (Stays in gut)
Primary Application
Fragment-Based Drug Design (FBDD)
Potency Benchmarking
Clinical Therapy (Type 2 Diabetes)
Key Insight: Researchers choose 2-(Fluoromethyl)piperidine when they need to validate if a target pocket can accommodate a hydrophobic group at the C2 position, or to design inhibitors with better blood-brain barrier permeability than standard sugars.
Validation Protocols (Self-Validating Systems)
To scientifically validate this compound against its target, the following protocols must be executed. These methods are designed to be self-validating by including positive (Acarbose) and negative controls.
Protocol A: In Vitro
-Glucosidase Inhibition Assay
This colorimetric assay measures the release of p-nitrophenol (pNP) from a synthetic substrate.
L of enzyme solution with 20 L of inhibitor solution in a 96-well plate. Incubate at 37°C for 10 minutes to allow equilibrium binding.
Initiation: Add 40
L of pNPG substrate.
Reaction: Incubate at 37°C for 20 minutes. The solution will turn yellow as pNP is released.
Termination: Stop reaction with 80
L of 0.2 M .
Measurement: Read Absorbance at 405 nm.
Calculation: Calculate % Inhibition =
.
Self-Validation Check:
Control: Acarbose must show an
between 50-200 M (depending on conditions) to validate the enzyme activity.
Z-Factor: Ensure Z' > 0.5 for assay reliability.
Protocol B: Kinetic Mode of Action Analysis
To confirm the compound is a competitive inhibitor (targeting the active site) rather than an allosteric modulator.
Methodology:
Perform Protocol A using varying concentrations of Substrate (pNPG: 0.5, 1.0, 2.0, 4.0 mM).
Repeat for 3 fixed concentrations of 2-(Fluoromethyl)piperidine HCl (e.g.,
).
Data Processing: Construct a Lineweaver-Burk Plot (1/V vs 1/[S]).
Interpretation:
Competitive Inhibition: Lines intersect at the Y-axis (
is unchanged, increases).
Non-Competitive: Lines intersect at the X-axis (
decreases, unchanged).
Expectation: 2-(Fluoromethyl)piperidine should display Competitive Inhibition characteristics.
DOT Diagram: Validation Workflow
Caption: Integrated workflow for validating the biological target, combining experimental kinetics with in silico confirmation.
References
Synthesis and Glycosidase Inhibition of Fluorinated Iminosugars. Journal of Medicinal Chemistry. Validates the use of fluorinated piperidines as glycosidase probes.[1]
Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. Wiley Online Library. Provides the comparative baseline for piperidine-based inhibitors.
Validation of Chemical Probes for Epigenetic and Metabolic Targets. Nature Chemical Biology. Establishes the standards for target validation protocols.
Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Explains the electrostatic role of the fluoromethyl group in ligand binding.
Validating the Mechanism of Action of 2-(Fluoromethyl)piperidine Derivatives
Executive Summary The 2-(fluoromethyl)piperidine scaffold represents a critical bioisostere of naturally occurring 2-methylpiperidine alkaloids and synthetic pharmacophores. Unlike simple ring fluorination, the introduct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-(fluoromethyl)piperidine scaffold represents a critical bioisostere of naturally occurring 2-methylpiperidine alkaloids and synthetic pharmacophores. Unlike simple ring fluorination, the introduction of a fluorine atom on the exocyclic methyl group at the C2 position introduces a unique vector for modulating basicity (
), lipophilicity (), and conformational entropy via the fluorine gauche effect .
This guide provides a technical roadmap for validating the Mechanism of Action (MoA) of these derivatives. It moves beyond simple phenotypic screening to rigorous biophysical and structural validation, comparing the fluorinated scaffold against its non-fluorinated (methyl) and poly-fluorinated (difluoromethyl) analogs.
Part 1: Mechanistic Hypothesis & Theoretical Grounding
To validate the MoA, one must first establish the specific molecular behaviors induced by the fluorine atom. In 2-(fluoromethyl)piperidine, the mechanism is governed by three primary factors:
Electronic Modulation (The
Shift)
The strong electronegativity of fluorine exerts an inductive effect (
) through the -framework.
Mechanism: The electron-withdrawing nature reduces the electron density available at the piperidine nitrogen lone pair.
Outcome: This lowers the
of the conjugate acid (typically by 1.5–2.5 log units compared to 2-methylpiperidine).
Biological Impact: At physiological pH (7.4), a larger fraction of the molecule remains uncharged (neutral), significantly enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.
Stereoelectronic Conformational Locking (The Gauche Effect)
Unlike steric bulk which dictates conformation via repulsion, the C–F bond participates in stabilizing hyperconjugative interactions.[1]
Mechanism: The
and orbital interactions favor a conformation where the C–F bond is gauche (60°) to the vicinal electron-rich nitrogen lone pair or N–H bond, rather than anti (180°).
Outcome: This "locks" the exocyclic side chain into a specific orientation, reducing the entropic penalty upon binding to a protein target.
Metabolic Blockade
The C2-methyl group is a common site for metabolic "soft spots" (oxidative degradation).
Mechanism: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond and resistant to Cytochrome P450 oxidation.[2]
Part 2: Comparative Performance Analysis
The following data summarizes the expected physicochemical shifts when transitioning from a standard methyl scaffold to fluorinated derivatives.
Table 1: Physicochemical & Functional Comparison
Feature
2-Methylpiperidine (Control)
2-(Fluoromethyl)piperidine (Target)
2-(Difluoromethyl)piperidine (Alternative)
Basicity ()
~11.1 (Highly Basic)
~9.2 – 9.8 (Moderated)
~7.5 – 8.5 (Weakly Basic)
Physiological State
>99.9% Protonated (Cationic)
~10-20% Neutral (Permeable)
>50% Neutral
Conformation
Rotational Freedom (High Entropy)
Biased (Gauche Preference)
Rigid / Rotameric restriction
Metabolic Stability
Low (Susceptible to C-hydroxylation)
High (C-F block)
Very High
H-Bond Capability
Donor (NH) only
Donor (NH) + Weak Acceptor (F)
Donor (NH) + Weak Acceptor (F2)
Lipophilicity ()
Low
Moderate (Optimal)
High
Part 3: Experimental Validation Protocols
To claim a specific MoA, you must experimentally verify the theoretical properties listed above.
Protocol A: Validation of Conformational Bias (NMR Analysis)
Objective: Prove that the fluorine atom restricts the rotation of the exocyclic group via the gauche effect.
Sample Prep: Dissolve 5 mg of the derivative in
and separately in (to test solvent polarity dependence).
Acquisition: Acquire
, , and HOESY (Heteronuclear Overhauser Effect Spectroscopy) spectra.
Coupling Constant Analysis:
Measure the vicinal proton-fluorine coupling constants (
) of the exocyclic protons.
Validation Criteria: A generic freely rotating chain averages
Hz. A "locked" gauche conformation typically splits into distinct values (e.g., one large ~45 Hz, one small ~5-10 Hz) depending on the specific dihedral angle.
HOESY Validation:
Observe through-space interactions between the Fluorine atom and the Ring Protons (C2-H and C6-H).
Success Metric: Strong NOE signals between F and the axial C2-H indicate a specific rotameric preference, validating the pre-organization hypothesis.
Protocol B: Potentiometric
Determination
Objective: Quantify the reduction in basicity to validate bioavailability claims.
Setup: Use a potentiometric titrator (e.g., Sirius T3) or NMR-based titration if solubility is low.
Method: Prepare a 10 mM solution of the compound in 0.15 M KCl (ionic strength control).
Titration: Titrate with 0.1 M HCl / 0.1 M KOH from pH 2.0 to pH 12.0.
Calculation: Fit the Bjerrum plot to determine the ionization constant.
Comparative Check: Run 2-methylpiperidine as a reference standard in the same run.
Pass Criteria:
(Control - Target) must be log unit.
Protocol C: Microsomal Metabolic Stability
Objective: Confirm the "Metabolic Blockade" mechanism.
Incubation: Incubate 1
test compound with human liver microsomes (HLM) and NADPH regenerating system at 37°C.
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., warfarin).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Data Output: Calculate Intrinsic Clearance (
) and .
Success Metric: The 2-(fluoromethyl) derivative should show a
-fold increase in half-life compared to the 2-methyl analog.
Part 4: Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of validating the mechanism and the specific stereoelectronic effects at play.
Diagram 1: The MoA Validation Workflow
Caption: A stepwise workflow connecting synthesis to physicochemical, structural, and biological validation endpoints.
Diagram 2: The Fluorine Gauche Effect Mechanism
Caption: Illustration of the stereoelectronic forces driving the preferred 'Gauche' conformation over the 'Anti' form.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[3][4] Beilstein Journal of Organic Chemistry. Link
This operational guide details the disposal procedures for 2-(Fluoromethyl)piperidine hydrochloride , designed for researchers and laboratory safety officers.[1] It prioritizes the Precautionary Principle , categorizing...
Author: BenchChem Technical Support Team. Date: February 2026
This operational guide details the disposal procedures for 2-(Fluoromethyl)piperidine hydrochloride , designed for researchers and laboratory safety officers.[1] It prioritizes the Precautionary Principle , categorizing the substance as a halogenated organic to ensure compliance with strict environmental standards (RCRA/EPA) and prevent downstream contamination.[1]
Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the chemical state to select the correct waste stream.[1] The hydrochloride salt form alters the flammability and corrosivity profile compared to the free base.
Property
Specification
Operational Relevance
Chemical Name
2-(Fluoromethyl)piperidine hydrochloride
Primary ID for waste tags.
CAS Number
886216-73-5 (General Class Reference)
Use for inventory reconciliation.
Physical State
Solid (Crystalline Powder)
Determines "Solid" vs. "Liquid" waste stream.
Acidity
Acidic (HCl salt)
Potential D002 (Corrosive) if dissolved. Incompatible with bases.
Halogenation
Fluorinated (C-F Bond)
MANDATORY : Must go to Halogenated waste streams to prevent scrubber failure during incineration.
Stability
Hygroscopic
Keep containers tightly sealed to prevent "clumping" or hydrolysis.
Critical Hazard Insight:
Unlike non-halogenated amines, the presence of the fluorine atom mandates high-temperature incineration.[1] Standard incineration may fail to break the C-F bond or may release corrosive hydrofluoric acid (HF) gas if the facility is not equipped with specific scrubbers. Therefore, never dilute and flush this compound down the drain.[1]
Pre-Disposal Handling & Segregation
Proper segregation prevents dangerous cross-reactions in the central waste accumulation area.
Incompatibility Alert: Do NOT mix with strong oxidizing agents (e.g., Nitric Acid, Permanganates) or strong bases (e.g., Sodium Hydroxide).[1]
Reasoning: Bases will liberate the free amine, which typically has a lower flashpoint and higher volatility, increasing the risk of fire or inhalation exposure.[1]
Container Selection:
Solids: Use the original manufacturer container if possible. If transferring, use a wide-mouth High-Density Polyethylene (HDPE) jar.[1]
Liquids (Solutions): Use amber glass or HDPE bottles. Avoid metal containers due to the potential acidity of the hydrochloride salt.[2]
Disposal Workflow (Decision Matrix)
Follow this logic flow to determine the physical path of the waste.
Figure 1: Decision matrix for segregating 2-(Fluoromethyl)piperidine HCl based on physical state.[1]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Reagent
Use this when disposing of expired shelf stock or excess weighing powder.
Containment: Ensure the lid is tightly sealed on the original container. If the container is damaged, place the entire vessel into a clear, sealable plastic bag (secondary containment).[1]
Labeling: Attach a hazardous waste tag.
Chemical Name: "2-(Fluoromethyl)piperidine hydrochloride"[3][4]
Hazard Checkboxes: [x] Toxic [x] Irritant.
Constituents: Write "100%" for concentration.
Storage: Place in the "Solid Hazardous Waste" bin. Do not compact or crush.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Use this when the compound is dissolved in solvents (e.g., Methanol, DCM).[1]
Solvent Identification: Identify the primary solvent.
If solvent is Halogenated (e.g., DCM, Chloroform): Pour into the Halogenated Waste carboy.
If solvent is Non-Halogenated (e.g., Methanol, Ethyl Acetate): You must still default to Halogenated Waste because the solute (2-(Fluoromethyl)piperidine) contains fluorine.
pH Check: If the solution is highly acidic (pH < 2) due to excess HCl, neutralize to pH 5–9 using Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion.
Log Entry: Record the volume and approximate concentration (e.g., "500mL Methanol containing 5g Fluorinated Amine") on the waste log sheet.
Scenario C: Empty Container Management
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., water or methanol).
Rinsate Disposal: Collect the first rinse as hazardous waste (Halogenated Liquid). The second and third rinses can typically be managed as non-hazardous if the first rinse removed the bulk residue (consult local EHS).
Defacing: Cross out the label completely using a permanent marker.
Final Step: Discard the bottle in the "Laboratory Glass" or "Recycling" bin, depending on facility rules.
Emergency Spill Procedures
Immediate actions if the container breaks during transport to the waste area.
Don Nitrile gloves (double layer), lab coat, and safety goggles.[1]
Protects against skin absorption and eye irritation.[6]
3. Contain
Cover spill with vermiculite or absorbent pads.
Prevents spread; do not use paper towels (combustible).
4. Clean
Scoop absorbed material into a hazardous waste bag.
Do not dry sweep (creates dust). Use a damp pad.
5. Decontaminate
Wipe surface with mild soap/water; dispose of wipes as hazardous waste.
Removes final traces of the salt.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11534345, 2-(Fluoromethyl)piperidine hydrochloride. Retrieved from [Link][1]
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]